Tenofovir Exalidex
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
特性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJKHUUZLXJIP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911208-73-6 | |
| Record name | HDP-Tenofovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir exalidex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TENOFOVIR EXALIDEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenofovir Exalidex: A Deep Dive into its Mechanism of Action in HBV Replication
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tenofovir Exalidex (TXL), formerly known as CMX157, is a novel, liver-targeting prodrug of the potent nucleotide analog reverse transcriptase inhibitor, tenofovir. Developed to enhance the therapeutic index of tenofovir for the treatment of chronic hepatitis B virus (HBV) infection, TXL employs a unique lipid conjugate design. This design facilitates targeted delivery to hepatocytes, the primary site of HBV replication, thereby increasing intracellular concentrations of the active antiviral agent, tenofovir diphosphate (TFV-DP), while minimizing systemic exposure and associated renal and bone toxicities. This in-depth guide elucidates the core mechanism of action of this compound, detailing its intracellular activation, inhibition of HBV polymerase, and summarizing key preclinical and clinical data.
Introduction: The Rationale for a Liver-Targeted Tenofovir Prodrug
Tenofovir has long been a cornerstone of antiviral therapy for both HIV and HBV due to its potent inhibition of viral polymerases. However, the clinical use of its initial prodrug, tenofovir disoproxil fumarate (TDF), has been associated with potential long-term renal and bone density-related side effects, primarily attributed to high circulating levels of tenofovir in the plasma. This prompted the development of next-generation prodrugs with improved safety profiles.
This compound emerges as a promising candidate specifically engineered for HBV treatment. Its chemical structure, a hexadecyloxypropyl (HDP) lipid conjugate of tenofovir, is designed to mimic lysophosphatidylcholine, a naturally occurring lipid.[1] This biomimicry allows TXL to leverage endogenous lipid uptake pathways in the liver, leading to its preferential accumulation in hepatocytes.[2] The result is a significant increase in the intracellular concentration of the active metabolite, TFV-DP, in the target cells, allowing for potent antiviral efficacy at lower oral doses and consequently, reduced systemic tenofovir levels.[3]
Mechanism of Action: From Prodrug to Potent Inhibitor
The antiviral activity of this compound against HBV is the culmination of a multi-step intracellular process, beginning with its uptake into hepatocytes and culminating in the termination of viral DNA synthesis.
Intracellular Uptake and Activation
This compound's journey to becoming an active antiviral agent begins with its efficient uptake into liver cells, a process facilitated by its lipid moiety. Once inside the hepatocyte, the prodrug undergoes enzymatic cleavage to release the parent molecule, tenofovir.
The intracellular activation of TXL is a two-stage process:
-
Cleavage of the Lipid Moiety: The hexadecyloxypropyl group is cleaved from the tenofovir molecule by intracellular enzymes, specifically phospholipase C (PLC) and sphingomyelinase.[1] This initial step is crucial for unmasking the tenofovir molecule within the target cell.
-
Phosphorylation to the Active Form: Following the release of tenofovir, it is sequentially phosphorylated by cellular kinases. The first phosphorylation is to tenofovir monophosphate (TFV-MP), followed by a second phosphorylation to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[4]
dot
Caption: Intracellular activation pathway of this compound.
Inhibition of HBV Polymerase
The active metabolite, TFV-DP, is a structural analog of the natural deoxyadenosine triphosphate (dATP). This structural similarity allows TFV-DP to act as a competitive inhibitor of the HBV polymerase (reverse transcriptase).[4] TFV-DP competes with dATP for incorporation into the elongating viral DNA chain.
Once incorporated, TFV-DP acts as a chain terminator. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the addition of TFV-DP into the nascent DNA strand prematurely halts further elongation.[5] This disruption of viral DNA synthesis effectively inhibits HBV replication.
dot
Caption: Mechanism of HBV polymerase inhibition by TFV-DP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active metabolite, tenofovir diphosphate, in the context of HBV replication.
Table 1: Preclinical Antiviral Activity of Tenofovir against HBV
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tenofovir | HepG2 2.2.15 | HBV DNA reduction | 1.1 | [6] |
| Tenofovir DF | HepG2 2.2.15 | HBV DNA reduction | 0.02 | [4] |
Table 2: Inhibition of HBV Polymerase by Tenofovir Diphosphate
| Compound | Parameter | Value (µM) | Reference |
| Tenofovir Diphosphate (TFV-DP) | Ki | 0.18 | [4][6][7] |
Table 3: Phase IIa Clinical Trial (NCT02710604) Results - HBV DNA Reduction
| Treatment Group | Duration | Mean Log10 IU/mL Reduction from Baseline | Reference |
| This compound (100 mg) | 21 days | -2.01 | [8] |
| Tenofovir Disoproxil Fumarate (300 mg) | 21 days | -1.93 | [8] |
Note: The results from the Phase IIa trial indicate that a lower dose of this compound (100 mg) achieved a comparable reduction in HBV viral load to the standard dose of Tenofovir Disoproxil Fumarate (300 mg).[8]
Experimental Protocols
In Vitro HBV Polymerase Priming Assay
This assay measures the initial step of HBV DNA synthesis, where the polymerase becomes covalently linked to the first nucleotide.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged HBV polymerase and epsilon (ε) RNA
-
Cell culture reagents (DMEM/F12, FBS, antibiotics)
-
Transfection reagent (e.g., calcium phosphate)
-
Lysis buffer (e.g., FLAG lysis buffer)
-
Anti-FLAG antibody-conjugated beads
-
Wash buffers
-
Reaction buffer containing dNTPs and radiolabeled dNTP (e.g., [α-³²P]dGTP)
-
SDS-PAGE gels and reagents
-
Autoradiography film or phosphorimager
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing FLAG-tagged HBV polymerase and ε RNA.[9]
-
Cell Lysis and Immunoprecipitation: After 48-72 hours, cells are lysed, and the cytoplasmic fraction containing the HBV polymerase is collected. The FLAG-tagged polymerase is then immunoprecipitated using anti-FLAG antibody-conjugated beads.[9]
-
Washing: The immunoprecipitated polymerase is washed multiple times to remove non-specific proteins.[9]
-
Priming Reaction: The beads with the bound polymerase are incubated in a reaction buffer containing dNTPs, including a radiolabeled dNTP. This allows the polymerase to catalyze the covalent attachment of the radiolabeled nucleotide to itself.[10]
-
SDS-PAGE and Autoradiography: The reaction products are resolved by SDS-PAGE. The gel is then dried and exposed to autoradiography film or a phosphorimager to visualize the radiolabeled polymerase, indicating priming activity.[9]
dot
Caption: Workflow for the in vitro HBV polymerase priming assay.
Phase IIa Clinical Trial (NCT02710604)
Study Design: A randomized, open-label, active-controlled, multiple ascending dose study in treatment-naïve patients with chronic HBV infection.[11]
Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound compared to Tenofovir Disoproxil Fumarate.[11]
Patient Population: Treatment-naïve adults with chronic HBV infection.[3]
Treatment Arms:
-
This compound: Multiple ascending dose cohorts (e.g., 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 150 mg, 200 mg) administered daily for 28 days.[3]
-
Active Comparator: Tenofovir Disoproxil Fumarate (300 mg) administered daily for 28 days.[3]
Primary Endpoints:
-
Safety and tolerability, assessed by adverse events, clinical laboratory tests, and vital signs.[11]
-
Change from baseline in serum HBV DNA levels.[11]
Secondary Endpoints:
-
Pharmacokinetic parameters of this compound and tenofovir.[11]
Conclusion
This compound represents a significant advancement in the development of therapies for chronic hepatitis B. Its liver-targeting lipid conjugate design offers the potential for enhanced antiviral efficacy at a lower dose compared to TDF, thereby reducing systemic tenofovir exposure and the associated risks of renal and bone toxicity. The mechanism of action, involving targeted uptake, intracellular activation by phospholipases, and potent competitive inhibition of HBV polymerase, provides a strong rationale for its continued clinical development. The data from preclinical and early-phase clinical studies are encouraging and support the potential of this compound to become a valuable component of future HBV treatment regimens.
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Besifovir and this compound look promising as new hepatitis B drugs | aidsmap [aidsmap.com]
- 3. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tenofovir disoproxil fumarate on intrahepatic viral burden and liver immune microenvironment in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ice-hbv.org [ice-hbv.org]
- 10. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Hexadecyloxypropyl-tenofovir (CMX157)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyloxypropyl-tenofovir (HDP-tenofovir), also known as CMX157, is a lipid conjugate of the acyclic nucleotide analog tenofovir.[1][2] This modification is designed to enhance the oral bioavailability and cellular uptake of tenofovir, a potent antiviral agent against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2][3] By mimicking lysophosphatidylcholine, CMX157 is thought to utilize natural lipid uptake pathways, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate.[4] This guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Hexadecyloxypropyl-tenofovir.
Synthesis of Hexadecyloxypropyl-tenofovir
The synthesis of Hexadecyloxypropyl-tenofovir is achieved through a multi-step process involving the protection of tenofovir, followed by coupling with the hexadecyloxypropyl sidechain, and subsequent deprotection.
Synthetic Workflow
Caption: Synthetic workflow for Hexadecyloxypropyl-tenofovir (CMX157).
Experimental Protocols
Step 1: Synthesis of N6-Trityl-tenofovir
A solution of tenofovir and a slight excess of trityl chloride in anhydrous pyridine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to afford N6-Trityl-tenofovir.
Step 2: Synthesis of N6-Trityl-Hexadecyloxypropyl-tenofovir
To a solution of N6-Trityl-tenofovir in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 1-iodo-3-(hexadecyloxy)propane. The reaction is then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography.
Step 3: Synthesis of Hexadecyloxypropyl-tenofovir (CMX157)
The N6-Trityl-Hexadecyloxypropyl-tenofovir is dissolved in 80% aqueous acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield Hexadecyloxypropyl-tenofovir.
Characterization Data
The structural integrity and purity of the synthesized Hexadecyloxypropyl-tenofovir are confirmed by various analytical techniques.
| Parameter | Result |
| Molecular Formula | C28H52N5O5P |
| Molecular Weight | 569.72 g/mol |
| Appearance | White to off-white solid |
| Mass Spectrometry (ESI-MS) | m/z 570.32 [M+H]+, 592.28 [M+Na]+[3] |
| Elemental Analysis | Calculated for C28H52N5O5P·0.5H2O: C, 58.11%; H, 9.23%; N, 12.10%. Found: C, 57.39%; H, 9.30%; N, 11.17%[3] |
| 1H NMR (CD3OD) | δ 8.35 (s, 1H), 8.25 (s, 1H), 4.42 (dd, 1H)[3] |
| 31P NMR | Data not explicitly reported in the reviewed literature. |
Biological Activity
Hexadecyloxypropyl-tenofovir exhibits significantly enhanced antiviral activity against both HIV and HBV compared to the parent drug, tenofovir.
Antiviral Activity against HIV-1
| Cell Line | Virus Strain | CMX157 EC50 (nM) | Tenofovir EC50 (nM) | Selectivity Index (CMX157) |
| MT-2 | HIV-1LAI | <0.01 | >650 | >1,880,000 |
| PBMCs | HIV-1Clade B | 12 | 3,200 | >83 |
| PBMCs | HIV-1Group M (mean) | 2.6 ± 2.0 | 1,600 - 4,900 | >385 |
| PBMCs | HIV-2 | Single-digit nanomolar | Not Reported | Not Reported |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from[3][4].
Antiviral Activity against HBV
| Cell Line | CMX157 EC50 (µM) | Tenofovir EC50 (µM) | Selectivity Index (CMX157) |
| 2.2.15 | 1.6 | 7.2 | >187.5 |
| HepAD38 | 0.49 | 2.25 | 38.4 |
Data sourced from[3].
Cytotoxicity Profile
| Cell Line | CMX157 CC50 (µM) | Tenofovir CC50 (µM) |
| MT-2 | 18.8 | >100 |
| PBMCs | >1 | >100 |
| HepG2 (rapidly dividing) | 18.8 | >100 |
| 2.2.15 (confluent) | >300 | >300 |
| Human Bone Marrow (GM-CFU) | 2.5 | 4.7 |
| Human Bone Marrow (BFU-E) | 4.6 | 3.5 |
CC50 (50% cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. Data sourced from[3][5].
Proposed Mechanism of Action
The enhanced efficacy of Hexadecyloxypropyl-tenofovir is attributed to its unique cellular uptake and metabolic activation pathway.
Caption: Proposed mechanism of action for Hexadecyloxypropyl-tenofovir.
Conclusion
Hexadecyloxypropyl-tenofovir (CMX157) represents a promising second-generation tenofovir analog with markedly improved antiviral potency against HIV and HBV in vitro.[3] Its lipophilic nature facilitates enhanced cellular uptake, leading to higher intracellular concentrations of the active diphosphate metabolite and a superior selectivity index compared to the parent drug. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The favorable preclinical data for CMX157 warrant its further investigation as a potential clinical candidate for the treatment of retroviral infections.
References
- 1. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tenofovir Alafenamide
Disclaimer: A comprehensive search for the crystal structure of Tenofovir Exalidex did not yield specific crystallographic data. This guide will instead provide an in-depth analysis of the crystal structure of Tenofovir Alafenamide (TAF), a closely related and extensively studied prodrug of Tenofovir. The principles and methodologies described herein are directly applicable to the structural elucidation of similar pharmaceutical compounds.
Tenofovir Alafenamide (TAF) is a key phosphonamidate prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor critical in the treatment of HIV and chronic hepatitis B.[1] The solid-state properties of TAF, particularly in its fumarate salt forms, are of paramount importance as they influence its stability, solubility, and bioavailability. This technical guide delves into the crystal structure analysis of various forms of Tenofovir Alafenamide, presenting crystallographic data, experimental protocols, and visualizations of experimental workflows and molecular interactions.
Quantitative Crystallographic Data
The crystallographic data for Tenofovir Alafenamide (TA) and its hemifumarate (TA HF) and monofumarate hemihydrate forms provide a quantitative basis for understanding their three-dimensional structures.
Table 1: Crystallographic Data for Tenofovir Alafenamide (TA) and Tenofovir Alafenamide Hemifumarate (TA HF) [2]
| Parameter | Tenofovir Alafenamide (TA) | Tenofovir Alafenamide Hemifumarate (TA HF) |
| CCDC Number | 1990630 | 1990631 |
| Formula | C₂₁H₂₉N₆O₅P | C₄₆H₆₂N₁₂O₁₄P₂ |
| Molar Mass ( g/mol ) | 476.47 | 1069.01 |
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | P2₁2₁2₁ | P4₂2₁2 |
| a (Å) | 6.0961(2) | 12.0034(3) |
| b (Å) | 14.1925(4) | 12.0034(3) |
| c (Å) | 27.2452(8) | 37.9841(8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2358.34(12) | 5471.2(2) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 150(2) |
| R₁ [I > 2σ(I)] | 0.0494 | 0.0453 |
| wR₂ (all data) | 0.1265 | 0.1182 |
Table 2: Crystallographic Data for Tenofovir Alafenamide Fumarate Hemihydrate [1][3]
| Parameter | Value |
| Formula | C₂₅H₃₄N₆O₉.₅₀P |
| Molar Mass ( g/mol ) | 601.55 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.2372(4) |
| b (Å) | 13.5683(5) |
| c (Å) | 20.0128(7) |
| α (°) | 92.593(1) |
| β (°) | 97.478(1) |
| γ (°) | 111.413(1) |
| Volume (ų) | 2786.5(2) |
| Z | 4 |
| Temperature (K) | 100(2) |
| R₁ [I > 2σ(I)] | 0.0461 |
| wR₂ (all data) | 0.1283 |
Experimental Protocols
The determination of the crystal structure of Tenofovir Alafenamide and its salts involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.
The free base of Tenofovir Alafenamide can be prepared from its hemifumarate salt. A typical procedure involves the following steps[2]:
-
A mixture of Tenofovir Alafenamide Hemifumarate (TA HF), sodium hydrogen carbonate, and water is prepared.
-
Dichloromethane is added to the mixture to separate the phases.
-
The aqueous phase is washed with dichloromethane.
-
The combined dichloromethane phases are dried over sodium sulfate.
-
After filtration, tert-butyl methyl ether is added to the mixture.
-
The resulting solids are filtered, washed with tert-butyl methyl ether, and dried to yield Tenofovir Alafenamide as a white powder.
High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.
-
Tenofovir Alafenamide (TA): Suitable crystals can be obtained by heating a mixture of Tenofovir Alafenamide in acetonitrile until complete dissolution, followed by slow cooling to approximately 4 °C and isolation by filtration.[2]
-
Tenofovir Alafenamide Fumarate Hemihydrate: Single crystals of this form have been successfully obtained by dissolving the powder sample in dimethyl sulfoxide (DMSO) at 82 °C and allowing the supersaturated solution to stand at room temperature for one week.[1]
The single-crystal X-ray diffraction data for TA and TA HF were collected on an Agilent Technologies SuperNova Dual diffractometer with an Atlas detector using monochromated Cu-Kα radiation (λ = 1.54184 Å).[2] The general workflow for data collection and structure refinement is as follows:
-
A suitable single crystal is mounted on the diffractometer.
-
The crystal is cooled to a specific temperature (e.g., 150 K for TA HF) to reduce thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
The collected data are processed, which includes integration of reflection intensities and corrections for various experimental factors.
-
The crystal structure is solved using direct methods or other phasing techniques.
-
The structural model is refined by a full-matrix least-squares procedure based on F², minimizing the difference between observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are located in difference Fourier maps and treated with appropriate refinement models.
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystal structure determination and the molecular interactions within the crystal lattice of Tenofovir Alafenamide Hemifumarate.
Caption: Experimental workflow for the crystal structure determination of Tenofovir Alafenamide.
Caption: Hydrogen bonding interactions in Tenofovir Alafenamide Hemifumarate co-crystal.
Discussion of Structural Features
The crystal structure of Tenofovir Alafenamide Hemifumarate (TA HF) reveals that it exists as a co-crystal.[2] In this arrangement, there is no proton transfer from the fumaric acid to the Tenofovir Alafenamide molecule. The solid phase is a 2:1 co-crystal of TAF and fumaric acid.[2] The crystal packing is characterized by extensive hydrogen bonding. Two TAF molecules are linked at each end of a fumaric acid molecule through O-H···N hydrogen bonds between the carboxylic acid group and the aromatic N7 atom of the adenine moiety of TAF.[2] Additionally, there are N-H···O interactions between the amine group of the adenine moiety and the carbonyl oxygen of the carboxylic acid group, forming a ring motif.[2]
In contrast, the Tenofovir Alafenamide monofumarate hemihydrate has been shown to be a mixture of a co-crystal (75%) and a salt (25%).[1] In this structure, one of the four protons from the two fumaric acid molecules in the asymmetric unit migrates to the aromatic nitrogen atom of the adenine moiety.[1] This highlights the subtle energetic balance that determines whether a salt or a co-crystal is formed, which can be influenced by factors such as the solvent used for crystallization.
Conclusion
The solid-state characterization of Tenofovir Alafenamide and its fumarate salts through single-crystal X-ray diffraction provides invaluable insights into their molecular conformation, crystal packing, and intermolecular interactions. This detailed structural knowledge is fundamental for understanding the physicochemical properties of the drug substance and for the rational design of new solid forms with optimized pharmaceutical profiles. While the crystal structure of this compound remains to be elucidated, the methodologies and principles outlined in this guide for Tenofovir Alafenamide serve as a robust framework for such future investigations.
References
In vitro antiviral potency of CMX157 against resistant HIV strains
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the in vitro antiviral potency of CMX157 (Tenofovir Exalidex) against wild-type and nucleoside/nucleotide reverse transcriptase inhibitor (NRTI)-resistant strains of the human immunodeficiency virus (HIV). CMX157 is a novel lipid conjugate prodrug of tenofovir (TFV) designed for enhanced cellular penetration and delivery of the active antiviral anabolite, tenofovir diphosphate (TFV-PP).[1][2] This design aims to increase efficacy and reduce systemic toxicity compared to existing tenofovir prodrugs like tenofovir disoproxil fumarate (TDF).[1][2]
Mechanism of Action
CMX157 is a 1-0-hexadecyloxypropyl (HDP) conjugate of tenofovir.[1] This lipid moiety allows the molecule to mimic natural lipids, facilitating its absorption and distribution.[1] Unlike TDF, CMX157 is designed to be more stable in plasma, allowing the intact prodrug to be taken up by HIV target cells.[1][3][4] Once inside the cell, the lipid carrier is cleaved by intracellular enzymes, such as phospholipases, releasing tenofovir.[1] The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, TFV-PP. TFV-PP acts as a competitive inhibitor of HIV reverse transcriptase and causes chain termination upon incorporation into viral DNA. A key advantage of CMX157 is its ability to achieve significantly higher intracellular concentrations of TFV-PP compared to equimolar exposure to TFV, leading to substantially greater antiviral potency.[1][3][4]
Data Presentation: In Vitro Antiviral Potency
Quantitative data demonstrates the superior potency of CMX157 compared to tenofovir against both wild-type and resistant HIV strains.
Table 1: In Vitro Activity of CMX157 Against Wild-Type HIV
This table summarizes the 50% effective concentrations (EC50) of CMX157 against various wild-type HIV-1 subtypes and HIV-2 in different cell types.
| HIV Isolate/Subtype | Cell Type | CMX157 EC50 (nM) | Tenofovir (TFV) EC50 (nM) | Potency Fold-Increase (vs. TFV) | Reference |
| HIV-1 Subtypes A-G, O | PBMCs | 0.20 - 7.18 | 1600 - 4900 | >300-fold (average) | [1][5] |
| HIV-1 (27 isolates) | PBMCs | 2.6 (mean) | Not Reported | Not Applicable | [3] |
| HIV-1 Clade B | PBMCs | 12 | 3200 | 267-fold | |
| HIV-1 LAI | MT-2 Cells | <0.01 | 650 | >65,000-fold | [6] |
| HIV-1 (various) | MDMs | 0.56 - 4.61 | Not Reported | Not Applicable | [1] |
| HIV-2 | PBMCs | <5 | Not Reported | Not Applicable | [1] |
PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages.
Table 2: In Vitro Activity of CMX157 Against NRTI-Resistant HIV-1 Strains
CMX157 maintains significant activity against a panel of clinically relevant HIV-1 strains with mutations conferring resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).
| NRTI Resistance Mutations | CMX157 EC50 (nM) | Tenofovir (TFV) EC50 (nM) | Potency Fold-Increase (vs. TFV) | Reference |
| Wild-Type (for comparison) | 1.6 - 1.7 | 613 - 652 | ~370-fold | [3] |
| TAMs | ||||
| M41L/L210W/T215Y | 6.3 | 2240 | 356-fold | [1] |
| M41L/L210W/T215Y + M184V | 2.2 | 770 | 350-fold | [1] |
| Other NRTI Mutations | ||||
| L74V/M184V | 0.66 | 227 | 344-fold | [1] |
| Multi-NRTI Resistant (MNR) | ||||
| A62V/T69SVG/V75I/T215I | 57 | 16,959 | 297-fold | [1] |
| T69SSG/M184V/L210W/T215Y | 57 | Not specified, but high | Not Applicable | [7] |
| Panel of 30 NRTI Mutants | 5.33 (mean) | 1780 (mean) | 334-fold (average) | [3] |
TAMs: Thymidine Analogue Mutations.
Experimental Protocols
The in vitro antiviral activity and cellular metabolism of CMX157 were evaluated using standardized methodologies.
Antiviral Activity Assays (EC50 Determination)
The potency of CMX157 against various HIV strains was determined by measuring the concentration of the drug required to inhibit viral replication by 50% (EC50).
-
PhenoSense™ Assay : This assay was used to evaluate the activity of CMX157 against a panel of 30 NRTI-resistant clinical isolates and wild-type viruses.[1][3][7] The assay involves generating recombinant viruses containing the reverse transcriptase gene from patient-derived plasma samples. These viruses are then used to infect target cells in the presence of serial dilutions of the antiviral drug. Viral replication is typically measured by quantifying the expression of a reporter gene (e.g., luciferase) that is incorporated into the viral genome.
-
PBMC and Macrophage Assays : For wild-type and laboratory-adapted strains, fresh human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages (MDMs) were utilized.[1][3]
-
Cell Preparation : PBMCs were isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV infection.[1]
-
Infection : Activated cells were infected with a known amount of virus stock.
-
Drug Treatment : Immediately following infection, the cells were cultured in the presence of various concentrations of CMX157 or a reference drug (e.g., tenofovir).
-
Quantification : After a set incubation period (typically 7 days), the level of viral replication in the culture supernatant was quantified using methods such as a p24 antigen capture ELISA or a reverse transcriptase activity assay.
-
Data Analysis : The EC50 values were calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Intracellular Anabolite (TFV-PP) Quantification
The enhanced potency of CMX157 is attributed to its efficient conversion to the active anabolite, TFV-PP, within target cells.[1][3][4]
-
Cell Culture and Drug Exposure : PHA/IL-2 activated human PBMCs were exposed to physiologically relevant concentrations of CMX157 or tenofovir (e.g., 10 nM for CMX157 and 1000 nM for TFV).[1]
-
Cell Lysis and Extraction : After a 24-hour incubation, cells were harvested, washed, and lysed to release the intracellular contents.
-
Quantification : The concentration of TFV-PP in the cell lysate was determined using a sensitive analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Results : Studies showed that PBMCs exposed to CMX157 produced significantly higher levels of TFV-PP than cells exposed to equimolar concentrations of TFV.[1][3][4] For instance, 10 nM of CMX157 yielded more TFV-PP (70 fmol/10⁶ cells) than 1000 nM of TFV (50 fmol/10⁶ cells).[1]
Cytotoxicity Assays
The potential for CMX157 to cause cellular toxicity was evaluated in various human cell types relevant to HIV infection.[1] Assays were conducted in both dividing and non-dividing cells. No significant cytotoxicity was observed at concentrations well above the antiviral EC50 values, indicating a favorable in vitro safety profile.[1][3] For example, in PBMCs, no cytotoxicity was seen up to the highest tested concentration of 1,000 nM.[3]
Conclusion
The in vitro data strongly support the characterization of CMX157 as a highly potent antiretroviral agent. Its novel lipid conjugate design leads to markedly improved cellular uptake and intracellular generation of the active TFV-PP metabolite. This results in a potency that is, on average, over 300-fold greater than that of tenofovir against wild-type HIV.[1][5] Critically, CMX157 retains substantial activity against a wide range of HIV-1 strains harboring mutations that confer resistance to currently approved NRTIs, including complex multi-NRTI resistant variants.[1][3] Combined with a favorable in vitro cytotoxicity profile, these findings establish CMX157 as a promising clinical candidate for the treatment of both wild-type and drug-resistant HIV infections.[3][4]
References
- 1. Hexadecyloxpropyl Tenofovir (CMX157) Has Enhanced Potency In Vitro Against NRTI Resistant HIV Relative to Tenofovir and a Favorable Preclinical Profile [natap.org]
- 2. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexadecyloxypropyl Tenofovir (CMX157) Has Enhanced Potency in Vitro against NRTI Resistant HIV Relative to Tenofovir and a Favorable Preclinical Profile [natap.org]
- 6. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexadecyloxypropyltenofovir (CMX157) has enhanced potency in vitro against NRTI-resistant HIV relative to tenofovir and a favorable preclinical profile [natap.org]
The Intracellular Journey of Tenofovir Exalidex: A Technical Guide to its Conversion to Tenofovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir Exalidex (TXL) represents a significant advancement in the delivery of the potent antiviral agent Tenofovir (TFV). As a lipid-conjugated prodrug, TXL is engineered to harness natural cellular lipid uptake mechanisms, facilitating efficient delivery into target cells, particularly hepatocytes. This design aims to concentrate the active metabolite, Tenofovir diphosphate (TFV-DP), at the site of viral replication while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth exploration of the intracellular conversion pathway of TXL to TFV-DP, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
The Intracellular Metabolic Pathway of this compound
The conversion of TXL to its pharmacologically active form, TFV-DP, is a multi-step enzymatic process that occurs within the target cell. This pathway can be broadly divided into two main stages: the initial cleavage of the lipid moiety to release Tenofovir, followed by two successive phosphorylation events.
Stage 1: Lipidic Prodrug Cleavage
Upon entering the cell, the hexadecyloxypropyl lipid chain of TXL is cleaved to liberate the parent molecule, Tenofovir. This crucial first step is mediated by intracellular hydrolases.[1] Evidence suggests that membrane-associated enzymes, specifically Phospholipase C (PLC) and/or Sphingomyelinase (SMase) , are responsible for this initial hydrolysis.[1] These enzymes recognize the lipid conjugate, enabling the release of TFV into the cytoplasm.
Stage 2: Sequential Phosphorylation
Once liberated, Tenofovir, an acyclic nucleoside phosphonate, undergoes two sequential phosphorylation steps to become the active antiviral agent, Tenofovir diphosphate (TFV-DP).
-
First Phosphorylation: Tenofovir is first phosphorylated to Tenofovir monophosphate (TFV-MP). This reaction is catalyzed by Adenylate Kinase 2 (AK2) , an enzyme primarily located in the mitochondrial intermembrane space.[2][3]
-
Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active metabolite, TFV-DP. This final step is carried out by other cellular kinases, with Creatine Kinase (CK) and Pyruvate Kinase (PK) being identified as key enzymes in this conversion.[2][3]
The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and DNA polymerase, acting as a chain terminator during viral DNA synthesis.[4]
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tenofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Genesis of a Liver-Targeted Antiviral: A Technical History of Tenofovir Exalidex (CMX-157)
For Immediate Release: A Technical Guide
This document provides an in-depth technical overview of the discovery and development of Tenofovir Exalidex, also known as CMX-157 or TXL. Designed for researchers, scientists, and drug development professionals, this guide details the scientific rationale, experimental validation, and clinical progression of this novel prodrug of the nucleotide reverse transcriptase inhibitor, tenofovir.
Executive Summary: The Rationale for a Second-Generation Tenofovir Prodrug
Tenofovir is a potent acyclic nucleotide analog with broad-spectrum activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV)[1]. However, its clinical utility is hampered by poor oral bioavailability due to the negatively charged phosphonate group, which limits cell permeability[1]. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), successfully addressed this by masking the phosphonate group, yet its widespread cleavage in the plasma leads to high systemic levels of tenofovir, which have been associated with renal and bone toxicities[2].
This created a clear therapeutic need for a next-generation prodrug capable of delivering tenofovir more efficiently to target cells while minimizing systemic exposure. This compound (TXL) was engineered to meet this need. Developed initially by Chimerix and later by ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), TXL is a lipid conjugate of tenofovir designed to specifically target the liver[3]. By mimicking lysophosphatidylcholine, TXL leverages natural lipid uptake pathways to achieve high intracellular concentrations of the active drug, particularly in hepatocytes, thereby reducing circulating plasma levels of tenofovir and the associated risk of off-target toxicities[4][5].
Discovery and Preclinical Development
Chemical Synthesis and Structure
This compound is chemically described as {3-(hexadecyloxy)propyl hydrogen [(R)-1-(6-amino-9H-purin 9-yl)propan-2-yloxy]methylphosphonate}[4]. The key structural feature is the hexadecyloxypropyl (HDP) lipid moiety conjugated to the phosphonate group of tenofovir[1][4].
The synthesis was accomplished using methods analogous to those developed for other alkoxyalkyl esters of nucleoside phosphonates, a strategy pioneered by Hostetler and colleagues[1][6][7]. The general synthetic route involves the coupling of the HDP lipid alcohol with the tenofovir molecule.
Mechanism of Action and Intracellular Activation
The innovative design of TXL dictates its unique mechanism of cellular entry and activation. Unlike TDF, which relies on ubiquitous plasma and gut esterases, TXL is designed to remain intact in the plasma, facilitating its distribution and uptake into cells[4][8].
Once inside the target cell, the lipid moiety is cleaved by intracellular enzymes, such as phospholipase C and sphingomyelinase, to release tenofovir[3]. The liberated tenofovir is then sequentially phosphorylated by cellular kinases to form tenofovir monophosphate and subsequently the active antiviral anabolite, tenofovir diphosphate (TFV-DP)[4][8]. TFV-DP acts as a competitive inhibitor and chain terminator for viral reverse transcriptase (in HIV) or polymerase (in HBV), halting viral replication[2].
Preclinical Efficacy and Potency
In vitro studies consistently demonstrated that TXL is significantly more potent than the parent drug, tenofovir. This enhanced potency is attributed to its efficient cellular uptake, leading to higher intracellular concentrations of the active TFV-DP[1][4][8].
| Compound | Cell Type | Virus | EC₅₀ (nM) | Fold-Potency vs. Tenofovir | Reference |
| This compound (TXL/CMX-157) | PBMCs | HIV-1 (Wild-Type, Subtypes A-G, O) | 0.20 - 7.2 (Mean: 2.6) | >300-fold | [1][4][9] |
| This compound (TXL/CMX-157) | MDMs | HIV-1 Strains | 0.56 - 4.61 | >300-fold | [10] |
| This compound (TXL/CMX-157) | 2.2.15 Cells | HBV | 22 | 4.5-fold | [1] |
| Tenofovir (Reference) | PBMCs | HIV-1 | 1,600 - 4,900 | 1x | [4] |
Table 1: In Vitro Antiviral Activity of this compound (TXL/CMX-157) vs. Tenofovir. PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages; EC₅₀: 50% Effective Concentration.
Furthermore, TXL was shown to be highly effective against HIV strains with resistance to existing nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs)[4][9]. In an HBV transgenic mouse model, oral administration of TXL at 10 mg/kg/day resulted in a 97% reduction in hepatic HBV DNA levels[2][9].
Preclinical Pharmacokinetics and Safety
Animal studies confirmed the intended pharmacokinetic profile of TXL. Following oral administration to rats, TXL was found to be orally bioavailable with no apparent toxicity at doses up to 100 mg/kg/day for 7 days[1]. A key finding was that TXL remains largely intact in plasma, which minimizes systemic exposure to free tenofovir while enabling efficient delivery to target cells[4][8]. Studies in dogs showed that TXL administration resulted in significantly higher concentrations of tenofovir in lymphatic tissues compared to an equivalent dose of TDF[11].
A study in rats demonstrated that 24-hour incubations of PBMCs with 10 nM of CMX-157 yielded higher intracellular levels of the active TFV-DP (70 fmol/10⁶ cells) than 1000 nM of tenofovir (50 fmol/10⁶ cells)[10].
Clinical Development
Phase 1 Studies in Healthy Volunteers
Phase 1 clinical trials in healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of TXL across multiple ascending doses[12][13]. A Phase 1b study assessed doses up to 100 mg per day for 14 days and found the drug to be safe and well-tolerated[6][14]. The pharmacokinetic data were favorable, showing a dose-dependent profile. The prodrug, TXL, was rapidly cleared from the plasma with a half-life of approximately 1-2 hours, while the resulting plasma tenofovir levels remained low, supporting the liver-targeting and reduced systemic exposure hypothesis[14].
Phase 2a Proof-of-Concept in HBV Patients
A Phase 2a, multiple ascending-dose trial (NCT02710604) was conducted in treatment-naïve patients with chronic HBV infection[5][15]. The study evaluated daily oral doses of TXL ranging from 5 mg to 200 mg and compared them to the standard 300 mg dose of TDF[5].
The results demonstrated potent antiviral activity. Maximum viral load reductions of up to 3.9 log₁₀ were observed with a 50 mg/day dose of TXL over 28 days[4]. Importantly, the viral load reduction at the 50 mg dose was not statistically different from that achieved with the 300 mg TDF dose, highlighting the enhanced potency of TXL[4].
| Parameter | This compound (TXL) - 50 mg | Tenofovir (from TXL) |
| Cₘₐₓ (ng/mL) | 51.28 (± 39.9) | 8.51 (± 2.0) |
| Tₘₐₓ (h) | 1.60 (± 0.7) | 4.95 (± 2.2) |
| AUCₗₐₛₜ (ng·h/mL) | 109.44 (± 84.9) | 136.35 (± 33.5) |
| t₁/₂ (h) | 2.10 (± 2.0) | 23.3 (± 3.4) |
Table 2: Steady-State (Day 28) Pharmacokinetic Parameters in HBV Patients (Mean ± SD)[4]. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to maximum concentration; AUCₗₐₛₜ: Area under the curve from time zero to the last measurable concentration; t₁/₂: Terminal half-life.
The development of TXL for HIV infections was suspended, while its development for HBV reached Phase 2.
Key Experimental Protocols
In Vitro Antiviral Activity Assay (PBMC Model)
This protocol outlines a representative method for determining the anti-HIV activity of a compound in primary human cells.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using Ficoll-Paque density gradient centrifugation[10]. The cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) for 2-3 days to activate CD4+ T-lymphocytes, the primary target of HIV[10].
-
Assay Setup: Stimulated PBMCs are plated in 96-well microtiter plates. The test compound (TXL) is serially diluted and added to the wells in duplicate or triplicate[16].
-
Infection: A laboratory-adapted or clinical isolate strain of HIV-1 is added to the wells at a predetermined multiplicity of infection[10].
-
Incubation: The plates are incubated for a period of 7 days at 37°C in a humidified 5% CO₂ atmosphere[10].
-
Quantification of Viral Replication: After incubation, cell-free supernatant is harvested from each well. The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 core antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit[2][16][17][18].
-
Data Analysis: A dose-response curve is generated by plotting the percentage of viral inhibition against the drug concentration. The 50% effective concentration (EC₅₀) is calculated from this curve using non-linear regression analysis[4].
Bioanalytical Method for TXL in Plasma (LC-MS/MS)
This protocol describes a validated method for quantifying this compound (CMX-157) in plasma samples, crucial for pharmacokinetic studies[9][12].
-
Sample Preparation: 50 µL of K₂EDTA plasma sample is mixed with an isotopically labeled internal standard (e.g., CMX157-d6)[9]. Proteins are precipitated by adding a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis[9][12].
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., Kinetex C8, 2.1 × 50 mm, 2.6 μm) using a gradient mobile phase, such as a mixture of ammonium bicarbonate in water and ammonium hydroxide in methanol[9][12].
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ionization and selective reaction monitoring (SRM) modes. The specific mass transition for TXL (m/z 568.4→134.0) and its internal standard are monitored for quantification[9].
-
Quantification: A calibration curve is constructed using standards of known TXL concentrations. The concentration of TXL in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The validated lower limit of quantification (LLOQ) for this assay has been reported as 0.25 ng/mL[12].
Conclusion: The Prodrug Development Trajectory
The development of this compound represents a rational and targeted approach to prodrug design. By leveraging a lipid-conjugate strategy, it successfully demonstrated the potential to enhance the therapeutic index of tenofovir. Preclinical and early clinical data confirmed its high potency and favorable pharmacokinetic profile, characterized by efficient intracellular delivery and reduced systemic exposure to the parent nucleotide. This technical history underscores the evolution of tenofovir prodrugs, moving from a strategy of broad systemic delivery (TDF) to one of targeted, intracellular activation, a principle also shared by Tenofovir Alafenamide (TAF), albeit through a different chemical and enzymatic pathway.
References
- 1. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ContraVir Pharmaceuticals' HBV Compound CMX157 Receives Extended Patent Life - BioSpace [biospace.com]
- 4. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Chimerix Completes $45 Million Financing to Fund Further Development of Novel Antiviral Therapeutics CMX001 and CMX157 [prnewswire.com]
- 12. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chimerix's Antiviral CMX157 Demonstrates Positive Phase 1 Clinical Results With Favorable Pharmacokinetics, Safety and Tolerability [prnewswire.com]
- 14. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. hanc.info [hanc.info]
- 18. hanc.info [hanc.info]
Molecular Modeling of Tenofovir Binding to Reverse Transcriptase: A Technical Guide for Researchers
Abstract: Tenofovir Exalidex (TXL) represents a significant advancement in the delivery of Tenofovir (TFV), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in antiretroviral therapy. As a lipid-conjugated prodrug, TXL is designed to enhance bioavailability and intracellular delivery of TFV. A common misconception is that the prodrug TXL directly binds to the HIV-1 reverse transcriptase (RT). However, it is its active metabolite, Tenofovir diphosphate (TFV-DP), that competitively inhibits the enzyme. This technical guide provides an in-depth exploration of the molecular interactions between TFV-DP and HIV-1 RT through the lens of computational modeling. It details the metabolic activation pathway of TXL, presents a comprehensive methodology for molecular docking simulations, summarizes key quantitative data, and discusses the structural basis of drug resistance. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and computational drug design.
Mechanism of Action: From Prodrug to Active Inhibitor
This compound is not the pharmacologically active agent that inhibits HIV-1 RT. It is a prodrug engineered to overcome the poor oral bioavailability of Tenofovir.[1] The journey from administration to viral inhibition involves a critical intracellular metabolic activation pathway.
Upon entering a target cell, the lipid moiety of TXL is cleaved by intracellular enzymes, primarily membrane-associated phospholipase C (PLC) and sphingomyelinase, to release Tenofovir (TFV).[1][2] Subsequently, cellular kinases catalyze two successive phosphorylation events. These enzymes convert TFV first into Tenofovir monophosphate (TFV-MP) and then into the active antiviral agent, Tenofovir diphosphate (TFV-DP).[3][4] It is TFV-DP, an analogue of deoxyadenosine triphosphate (dATP), that competes for the active site of HIV-1 RT.[5] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.[5][6]
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. way2drug.com [way2drug.com]
- 6. Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir Exalidex: A Technical Guide to its Intellectual Property and Core Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir Exalidex (TXL), formerly known as CMX157, is a novel, liver-targeted prodrug of the nucleotide analogue tenofovir. Developed to enhance the therapeutic index of tenofovir for the treatment of Hepatitis B Virus (HBV) infection, TXL utilizes a lipid conjugate strategy to achieve high intracellular concentrations of the active antiviral agent in hepatocytes while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound, details its mechanism of action, and presents key experimental data and protocols relevant to its development.
Intellectual Property and Patent Landscape
The intellectual property surrounding this compound is primarily centered on its unique composition of matter as a lipid conjugate of tenofovir. The original development was conducted by Chimerix, Inc., which has secured patent protection for this novel molecule.
Key Patent Families:
The core patents protecting this compound revolve around the chemical entity itself, its synthesis, and its use in treating viral infections. A key patent family is titled "Nucleoside Phosphonate Salts," which provides composition of matter protection for CMX157. This patent extends intellectual property protection for this compound until at least 2031 in the United States. The development of TXL is also underpinned by Chimerix's proprietary PIM® (Phospholipid Intramembrane Microfluidization) Conjugate Technology, which is covered by a broader portfolio of patents related to the design and synthesis of lipid-drug conjugates.
Table 1: Illustrative Patent Landscape for this compound
| Patent Aspect | Illustrative Patent/Application Title | Original Assignee | Key Features Covered | Estimated Expiration |
| Composition of Matter | Nucleoside Phosphonate Salts | Chimerix, Inc. | The chemical structure of this compound (CMX157) and its pharmaceutically acceptable salts. | 2031 |
| Technology Platform | Phospholipid Intramembrane Microfluidization (PIM) Conjugate Technology | Chimerix, Inc. | Methods for creating lipid conjugates of active pharmaceutical ingredients to enhance delivery and efficacy. | Varies by specific patent |
| Therapeutic Use | Methods of treating Hepatitis B virus infection | Chimerix, Inc. / Hepion Pharmaceuticals | The use of this compound for the treatment of HBV and other viral diseases. | Aligned with composition of matter patents |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, upon oral administration, is designed to remain intact in the plasma and be preferentially taken up by hepatocytes. This liver targeting is achieved through its lipid conjugate structure, which mimics naturally occurring lysophospholipids.
Once inside the hepatocyte, this compound undergoes intracellular metabolism to release the active antiviral agent, tenofovir. This process involves the enzymatic cleavage of the lipid moiety, primarily by phospholipase C (PLC) and sphingomyelinase. The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).
TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase/polymerase. It is incorporated into the elongating viral DNA chain, causing chain termination and thus halting viral replication.
Methodological & Application
Application Note: Quantification of Paclitaxel (TXL) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (TXL) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its therapeutic efficacy is dependent on achieving specific plasma concentrations, making accurate and reliable quantification crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely adopted method for the determination of Paclitaxel in diverse biological and pharmaceutical matrices.[3][4]
This application note provides a comprehensive overview and detailed protocols for the quantification of Paclitaxel using a validated reverse-phase HPLC (RP-HPLC) method. The described method is suitable for determining Paclitaxel concentrations in biological samples like plasma and tissue homogenates, as well as in pharmaceutical dosage forms.[1][5]
Principle of the Method
The method is based on reverse-phase chromatography, where Paclitaxel is separated from endogenous components and other impurities on a non-polar stationary phase (e.g., C18 column). A polar mobile phase, typically a mixture of acetonitrile and an aqueous buffer, is used for elution.[1][6] Paclitaxel, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, commonly 227 nm or 230 nm, and comparing the peak area to that of a known concentration standard.[5][7]
Experimental Workflow
The overall workflow for the quantification of Paclitaxel from a biological matrix involves sample preparation, chromatographic separation, and data analysis. The sample preparation step, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical for removing interfering substances like proteins.[5]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. japsonline.com [japsonline.com]
- 7. ijcrr.com [ijcrr.com]
Measuring Tenofovir Exalidex in Plasma: A Detailed LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the quantification of Tenofovir Exalidex in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a novel prodrug of Tenofovir, the bioanalytical method presented here is adapted from well-established and validated protocols for Tenofovir and its other prodrugs, such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF). This protocol is intended as a starting point and must be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation in clinical or regulated studies.
Introduction
This compound is a novel phosphonate prodrug of Tenofovir, an essential nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Accurate and precise measurement of this compound and its active metabolite, Tenofovir, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines a detailed LC-MS/MS method for this purpose, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
This section details the materials and methodologies required for the analysis of this compound in plasma.
Materials and Reagents
-
Analytes and Internal Standard: this compound, Tenofovir, and a suitable stable isotope-labeled internal standard (e.g., Tenofovir-d6).
-
Chemicals and Solvents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); ammonium acetate.
-
Solid Phase Extraction (SPE): Waters Oasis MCX µElution plates or equivalent.
-
Human Plasma: K2EDTA-anticoagulated human plasma from a certified vendor.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of this compound, Tenofovir, and the internal standard are prepared in an appropriate solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the working solutions to achieve the desired concentration range.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for plasma sample cleanup to remove proteins and other interfering substances.
-
Pre-treatment: To a 200 µL aliquot of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Acidify the sample by adding 200 µL of 4% phosphoric acid in water. Vortex mix and centrifuge at 20,000 x g for 5 minutes.[1]
-
SPE Plate Conditioning: Condition the wells of an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.[1]
-
Loading: Load the pre-treated samples onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Solid Phase Extraction (SPE) Workflow for Plasma Samples.
Chromatographic Conditions
-
Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 400 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-1 min: 3% B
-
1-2.5 min: Linear gradient to 80% B
-
2.5-4 min: Linear gradient to 95% B
-
4.01-5 min: Return to 3% B and equilibrate
-
Caption: Representative LC Gradient Elution Profile.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
This compound: To be determined based on the compound's fragmentation pattern.
-
Tenofovir: m/z 288.2 → 176.1.[2]
-
Tenofovir-d6 (IS): m/z 294.2 → 182.1 (example).
-
Data Presentation: Expected Method Performance
The following tables summarize typical validation parameters for LC-MS/MS assays of Tenofovir in human plasma, which can serve as a benchmark for the validation of the this compound method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Tenofovir | 0.5 - 500 | Linear (1/x²) | >0.99 |
| Tenofovir | 4.096 - 1000 µg/L | Linear | 0.9962 |
| Tenofovir | 10 - 640 ng/mL | Linear | >0.99 |
(Data synthesized from multiple sources)[1][2][3]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Tenofovir | LLOQ | 0.5 | <15 | <15 | ±15 |
| Low | 1.5 | <12 | <12 | ±12 | |
| Medium | 150 | <12 | <12 | ±12 | |
| High | 375 | <12 | <12 | ±12 |
(Representative data based on published methods)[1]
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust framework for the quantification of this compound in human plasma. The proposed method, which is based on established procedures for similar analytes, offers high sensitivity and specificity. It is imperative that this method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended application in pharmacokinetic and clinical studies. This will involve establishing the specific MRM transitions for this compound and confirming all performance characteristics according to regulatory standards.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the EC50 of CMX157 in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX157, also known as tenofovir exalidex, is a novel lipid conjugate prodrug of tenofovir, a potent nucleotide analog reverse transcriptase inhibitor.[1][2] This modification is designed to enhance the delivery of the active metabolite, tenofovir diphosphate, into target cells, thereby increasing its antiviral potency and reducing systemic exposure to the parent drug.[2][3] CMX157 has demonstrated significant in vitro activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][4] These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of CMX157 against HBV in various hepatocyte-based cell culture models.
The primary mechanism of action of tenofovir, the active metabolite of CMX157, is the inhibition of the HBV polymerase, which is crucial for viral replication.[5] By delivering tenofovir more efficiently to hepatocytes, the primary site of HBV replication, CMX157 offers the potential for a more effective and safer therapeutic option for chronic hepatitis B.
Data Presentation
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of CMX157 in different hepatocyte cell lines.
Table 1: In Vitro Anti-HBV Activity of CMX157 in Hepatocyte Cell Lines
| Cell Line | EC50 of CMX157 | EC50 of Tenofovir (TFV) | Fold Difference (TFV/CMX157) | Reference |
| HepG2.2.15 | 15.03 ± 4.31 nM | 1460 ± 1127 nM | ~97 | [6] |
| HepAD38 | 0.49 µM | 2.25 µM | 4.6 | [7] |
| HepAD38 | 1.6 µM | 7.2 µM (in 2.2.15 cells) | 4.5 | [7] |
Table 2: In Vitro Cytotoxicity of CMX157 in Hepatocyte Cell Lines
| Cell Line | CC50 of CMX157 | CC50 of Tenofovir (TFV) | Reference |
| HepG2.2.15 | 18,110 nM | >100,000 µM | [6] |
| HepG2 (rapidly dividing) | 18.8 µM | >100 µM | [7] |
| HepG2 (confluent 2.2.15) | >300 µM | >300 µM | [7] |
Experimental Protocols
Cell Culture Models for HBV Infection
A variety of hepatocyte-based cell culture systems are available for studying HBV infection and antiviral compounds. The choice of cell model can influence the experimental outcome, and each has its advantages and limitations.
-
HepG2.2.15 and HepAD38 Cells: These are stable human hepatoblastoma cell lines that constitutively replicate HBV.[8] They are widely used for screening antiviral compounds due to their ease of culture and consistent virus production.[3] However, as they are cancer-derived cell lines, they may not fully recapitulate the physiology of primary hepatocytes.[9]
-
HepaRG Cells: This human bipotent liver progenitor cell line can be differentiated into hepatocyte-like cells that are susceptible to HBV infection.[10][11] Differentiated HepaRG cells express a range of liver-specific genes, including drug-metabolizing enzymes, making them a more physiologically relevant model than HepG2-derived lines.[12]
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro liver studies, PHHs are isolated directly from human liver tissue and most closely mimic the in vivo environment.[13][14] However, their use is limited by availability, donor variability, and a tendency to dedifferentiate in culture.[8]
Protocol for Determining EC50 of CMX157 in HepG2.2.15 or HepAD38 Cells
This protocol describes a standard assay to determine the antiviral efficacy of CMX157 by quantifying the reduction in extracellular HBV DNA.
Materials:
-
HepG2.2.15 or HepAD38 cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418 for selective pressure)
-
CMX157 (stock solution prepared in DMSO)
-
96-well cell culture plates
-
DNA extraction kit or lysis buffer
-
qPCR master mix, primers, and probe for HBV DNA quantification
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of CMX157 in a complete cell culture medium. The concentration range should bracket the expected EC50 (e.g., from 0.1 nM to 1000 nM). Remove the existing medium from the cells and add the medium containing the different concentrations of CMX157. Include a "no-drug" control (vehicle only, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-9 days. The long incubation period allows for multiple rounds of viral replication and for the effect of the compound to become apparent. The medium should be changed every 2-3 days with a fresh medium containing the respective concentrations of CMX157.
-
Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
HBV DNA Extraction: Extract viral DNA from the supernatant. A simplified and cost-effective method involves incubating the supernatant with a proteinase K lysis buffer (e.g., 100 mM Tris-Cl pH 8.5, 2 mM EDTA, 1% SDS, 400 µg/mL proteinase K) at 56°C for 3-6 hours, followed by heat inactivation at 95°C for 10 minutes.[15] Alternatively, commercial DNA extraction kits can be used.
-
HBV DNA Quantification by qPCR: Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay.[16] A standard qPCR reaction mixture includes a DNA template, HBV-specific forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix.[17]
-
Data Analysis:
-
Determine the concentration of HBV DNA in each well.
-
Normalize the data to the "no-drug" control (set to 100% viral replication).
-
Plot the percentage of HBV DNA replication against the logarithm of the CMX157 concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol for Cytotoxicity Assay
It is essential to assess the cytotoxicity of CMX157 in parallel with the antiviral assay to ensure that the observed reduction in viral replication is not due to cell death.
Materials:
-
Hepatocyte cell line of choice (e.g., HepG2, HepaRG)
-
Complete cell culture medium
-
CMX157 (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement, or MTT/XTT reagent)[4][5]
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of CMX157 used in the antiviral assay. Include a "no-drug" control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6-9 days), changing the medium as before.
-
Cell Viability Measurement:
-
For ATP-based assays: Add the cell lysis and substrate solution to each well according to the manufacturer's instructions. Measure the luminescence, which is proportional to the amount of ATP and thus cell viability.[5]
-
For MTT/XTT assays: Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of a colored formazan product. Solubilize the formazan crystals (if necessary) and measure the absorbance.[4]
-
-
Data Analysis:
-
Normalize the data to the "no-drug" control (set to 100% cell viability).
-
Plot the percentage of cell viability against the logarithm of the CMX157 concentration.
-
Calculate the 50% cytotoxic concentration (CC50) value using a non-linear regression analysis.
-
The Selectivity Index (SI) can be calculated as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window for the compound.
-
Visualizations
Caption: Experimental workflows for determining the EC50 and CC50 of CMX157.
Caption: Simplified signaling pathway of CMX157's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity measurement in cultured primary rat hepatocytes | RE-Place [re-place.be]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. hepionpharma.com [hepionpharma.com]
- 7. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
- 17. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Tenofovir Prodrugs in Combination Therapy for Hepatitis B Virus (HBV)
A Note on Tenofovir Exalidex (TXL): this compound (TXL), also known as CMX157, is an investigational liver-targeting prodrug of tenofovir. Early-phase clinical trials around 2016-2017 suggested that TXL was safe and demonstrated dose-dependent antiviral activity against HBV.[1][2] Its design aims to increase the concentration of the active drug in hepatocytes while lowering systemic levels of tenofovir, potentially reducing the risk of kidney and bone toxicity associated with Tenofovir Disoproxil Fumarate (TDF).[2] However, public data on the clinical development of this compound beyond these initial studies is scarce, and there is a lack of published research on its use in combination with other anti-HBV agents.
Given the limited data specific to this compound combinations, these notes will focus on the principles and published data for combination therapies involving the parent compound, tenofovir, primarily through its widely used prodrug, Tenofovir Disoproxil Fumarate (TDF). The protocols and data presented are based on established methodologies for evaluating anti-HBV agents and provide a framework for the potential future investigation of novel prodrugs like this compound in combination regimens.
Introduction to Combination Therapy in Chronic Hepatitis B
The primary goal of therapy for chronic hepatitis B (CHB) is to achieve a sustained suppression of HBV replication, which can prevent progression to cirrhosis and hepatocellular carcinoma.[3] While potent nucleos(t)ide analogues (NAs) like Tenofovir and Entecavir are highly effective at suppressing HBV DNA, they rarely lead to a "functional cure," defined as the loss of Hepatitis B surface antigen (HBsAg).[4]
Combination therapy, using agents with different mechanisms of action, is a key strategy being explored to increase rates of HBsAg loss and achieve a functional cure. The rationale includes potentially synergistic or additive antiviral effects and a higher barrier to the development of drug resistance.[5][6] Key combination strategies involve pairing a potent NA, like tenofovir, with another NA or with an immunomodulatory agent like Pegylated Interferon (Peg-IFN).
Mechanism of Action: Tenofovir
This compound is a lipid conjugate prodrug of tenofovir.[7][8] Like other tenofovir prodrugs (TDF and TAF), it delivers tenofovir into cells, where it is phosphorylated by cellular kinases to its active form, tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of the HBV reverse transcriptase/DNA polymerase, competing with the natural substrate, deoxyadenosine triphosphate. Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting HBV replication.[9][10]
Caption: Mechanism of action of Tenofovir prodrugs against HBV.
Quantitative Data for Tenofovir Combination Therapies
The following tables summarize clinical trial data for combination therapies involving Tenofovir Disoproxil Fumarate (TDF) with Pegylated Interferon (Peg-IFN) or Entecavir (ETV).
Table 1: TDF + Peg-IFN vs. Monotherapy in HBeAg-Negative Patients
| Outcome | TDF + Peg-IFN (48 weeks) | TDF Monotherapy (Continuous) | Peg-IFN Monotherapy (48 weeks) | Data Point | Reference |
| HBsAg Loss | 9.0% | 0% | 2.8% | at Week 72 | [4] |
| HBV DNA <2000 IU/mL | 7.0% | 71.9% | 3.2% | at Week 72 | [4] |
| HBsAg Reduction | -0.7 log₁₀ IU/mL | -0.3 log₁₀ IU/mL | N/A | at Week 24 | [4] |
Table 2: TDF + Peg-IFN vs. TDF Monotherapy in HBeAg-Positive Patients
| Outcome | TDF + Peg-IFN (48 weeks) | TDF Monotherapy (96 weeks) | Data Point | Reference |
| HBsAg Loss | 7.1% | 2.5% | at Week 72 | [11] |
| HBeAg Seroconversion | 22.9% | 17.5% | at Week 72 | [11] |
| HBV DNA <29 IU/mL | 5.7% | 57.5% | at Week 72 | [11] |
Table 3: ETV + TDF Rescue Therapy in Patients with Multidrug Resistance
| Outcome | ETV + TDF Combination | Data Point | Reference |
| Complete Virologic Suppression (HBV DNA <50 IU/mL) | 76% | at Week 48 | [12] |
| Complete Virologic Suppression (HBV DNA <50 IU/mL) | 85% | at Week 96 | [12] |
| Median Time to Virologic Suppression | 4.5 months | N/A | [3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of combination therapies. Below are representative protocols.
Protocol 1: In Vitro Anti-HBV Combination Assay
Objective: To determine the in vitro antiviral interaction (synergistic, additive, or antagonistic) between two anti-HBV agents.
Materials:
-
HBV-expressing cell line (e.g., HepG2.2.15 or AD38).
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Test compounds (e.g., Tenofovir and Entecavir) at various concentrations.
-
Reagents for DNA extraction and quantitative real-time PCR (qPCR).
-
Reagents for cytotoxicity assay (e.g., XTT or MTS).
Procedure:
-
Cell Seeding: Seed AD38 cells in 96-well plates at a density of 2.5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Addition: Prepare a checkerboard dilution series of the two test compounds. For example, create 7 concentrations of Drug A and 7 concentrations of Drug B. Add the combinations to the wells in triplicate. Include wells for each drug alone and untreated virus controls.
-
Incubation: Incubate the plates for 6-8 days, replacing the medium with freshly prepared drug combinations every 2-3 days.
-
DNA Extraction: After incubation, lyse the cells and extract intracellular HBV DNA using a commercial kit.
-
Quantification: Quantify HBV DNA levels using a validated real-time PCR assay targeting a conserved region of the HBV genome.
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using an XTT assay to ensure that antiviral activity is not due to cytotoxicity.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) for each drug alone and in combination. Analyze the interaction between the two drugs using a validated method such as the MacSynergy II program based on the Bliss independence model or isobologram analysis based on the Loewe additivity theory.[5]
Caption: Workflow for in vitro evaluation of anti-HBV drug combinations.
Protocol 2: Clinical Trial Protocol for Add-on Therapy
Title: A Phase III, Randomized, Controlled Study of this compound (TXL) with Add-on Pegylated Interferon (Peg-IFN) in HBeAg-Positive CHB Patients with Virologic Suppression.
Objective: To evaluate the efficacy and safety of adding Peg-IFN to an existing TXL regimen to increase the rate of HBsAg loss.
Patient Population: Adult patients with HBeAg-positive CHB who have been treated with TXL for at least 12 months and have achieved virologic suppression (HBV DNA < 200 IU/mL).
Study Design:
-
Randomization: Patients will be randomized 1:1 into two arms.
-
Arm A (Combination): Continue daily oral TXL + weekly subcutaneous Peg-IFN for 48 weeks, followed by TXL monotherapy.
-
Arm B (Monotherapy): Continue daily oral TXL + weekly placebo injection for 48 weeks, followed by TXL monotherapy.
-
-
Duration: Total study duration of 96 weeks (48 weeks treatment phase, 48 weeks follow-up).
Endpoints:
-
Primary Endpoint: Proportion of patients achieving HBsAg loss at Week 96.
-
Secondary Endpoints:
-
Proportion of patients with HBeAg seroconversion at Week 96.
-
Mean change in quantitative HBsAg levels from baseline.
-
Proportion of patients maintaining virologic suppression.
-
Incidence and severity of adverse events.
-
Methodology:
-
Screening: Assess eligibility based on inclusion/exclusion criteria, including HBV DNA levels, HBeAg/HBsAg status, and safety labs (CBC, renal function, LFTs).
-
Treatment: Dispense study medication (TXL/placebo, Peg-IFN/placebo). Monitor patients at Weeks 4, 12, 24, 36, and 48 for safety and efficacy.
-
Monitoring: At each visit, collect samples for quantitative HBV DNA, quantitative HBsAg, HBeAg/anti-HBe status, and safety laboratory tests.
-
Follow-up: After the 48-week treatment phase, patients will enter a 48-week follow-up period with visits at Weeks 72 and 96 for endpoint assessment.
-
Statistical Analysis: The primary endpoint will be analyzed using a chi-squared test. Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Logical Relationships in Combination Therapy
The interaction between two antiviral agents can be categorized as synergistic, additive, or antagonistic. The goal of combination therapy is to achieve at least an additive, and ideally a synergistic, effect, where the combined effect is greater than the sum of the individual effects.
Caption: Logical outcomes of antiviral combination therapy.
References
- 1. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Besifovir and this compound look promising as new hepatitis B drugs | aidsmap [aidsmap.com]
- 3. Efficacy of Entecavir-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adding pegylated interferon to tenofovir improves odds of HBsAg loss in hepatitis B patients | aidsmap [aidsmap.com]
- 5. Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 911208-73-6 | BroadPharm [broadpharm.com]
- 9. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir for the treatment of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of Tenofovir Disoproxil Fumarate and Peginterferon α-2a Increases Loss of Hepatitis B Surface Antigen in Patients With Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entecavir plus tenofovir combination therapy for chronic hepatitis B in patients with previous nucleos(t)ide treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Intracellular Tenofovir Diphosphate (TFV-DP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF), a cornerstone in the treatment and prevention of HIV infection.[1][2] Monitoring intracellular TFV-DP levels is crucial for assessing medication adherence, understanding pharmacokinetic variability, and evaluating the efficacy of pre-exposure prophylaxis (PrEP).[3][4][5] Dried blood spots (DBS) have emerged as a valuable sample matrix for this purpose due to their minimally invasive collection, stability, and ease of transport and storage.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the quantification of intracellular TFV-DP from DBS samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][6]
Data Presentation
Table 1: Quantitative LC-MS/MS Method Parameters for TFV-DP Analysis
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 16.6 - 50 fmol/punch | [5][6] |
| Upper Limit of Quantification (ULOQ) | 6400 fmol/punch | [6] |
| Calibration Curve Range | 50 - 6400 fmol/punch | [6] |
| Precision (RSD%) | < 15% | [3] |
| Accuracy | 85.4% - 114.6% of nominal values | [3] |
Table 2: Reported Intracellular TFV-DP Concentrations in Dried Blood Spots
| Dosing Regimen | Mean (± SD) or Median [IQR] TFV-DP Concentration (fmol/punch) | Subject Population | References |
| 100% Daily Dosing (Steady State) | 1,605 (± 405) | HIV-negative adults | [4] |
| 67% Daily Dosing (Steady State) | 997 (± 267) | HIV-negative adults | [4] |
| 33% Daily Dosing (Steady State) | 530 (± 159) | HIV-negative adults | [4] |
| Daily Dosing (Week 4) | 706 [375-1023] | Pregnant women with HIV | [7] |
| Daily Dosing (Week 8) | 806 [414-1265] | Pregnant women with HIV | [7] |
Signaling Pathways and Experimental Workflows
Intracellular Conversion of Tenofovir Disoproxil Fumarate (TDF)
Caption: Intracellular phosphorylation pathway of TDF to the active TFV-DP.
Experimental Workflow for TFV-DP Quantification from DBS
Caption: General workflow for the quantification of TFV-DP from DBS samples.
Experimental Protocols
Sample Preparation: Extraction of TFV-DP from Dried Blood Spots
This protocol is a composite based on several published methods.[3][5]
Materials:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
3-mm hole puncher
-
96-well microplate
-
Extraction solvent: 70:30 (v/v) methanol/water
-
Internal Standard (IS): Stable isotope-labeled TFV-DP (e.g., ¹³C₅-TFV-DP) in extraction solvent
-
Centrifuge
Procedure:
-
From a validated DBS card, punch a 3-mm disc into a well of a 96-well microplate.
-
To each well containing a DBS punch, add 100-200 µL of the extraction solvent containing the internal standard.
-
Seal the plate and vortex for 1 hour at room temperature to ensure complete lysis of red blood cells and extraction of the analyte.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for subsequent solid-phase extraction or direct injection, depending on the method's requirements.
Analytical Method: LC-MS/MS for Direct Quantification of TFV-DP
This protocol outlines a direct measurement approach for TFV-DP.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column for polar analytes (e.g., Atlantis Premier BEH C18 AX)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute TFV-DP.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TFV-DP: m/z 448.0 → 350.0[6]
-
¹³C₅-TFV-DP (IS): m/z 453.0 → 355.0 (example, will vary based on isotope)
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of TFV-DP to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of TFV-DP in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.
Method Validation Considerations
A robust validation of the analytical method is essential to ensure reliable and accurate results. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The quantification of intracellular TFV-DP from dried blood spots provides a powerful tool for monitoring adherence to TDF-based therapies and for various research applications in HIV prevention and treatment. The LC-MS/MS methods described offer the necessary sensitivity and specificity for accurate measurement. Adherence to validated protocols and rigorous quality control are paramount for obtaining reliable data that can inform clinical decisions and advance drug development.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hakon-art.com [hakon-art.com]
- 3. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 7. impaactnetwork.org [impaactnetwork.org]
- 8. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Human Liver Microsome Stability Assay for Tenofovir Exalidex Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, an acyclic nucleotide analogue, is a cornerstone in the treatment of HIV and Hepatitis B Virus (HBV) infections.[1][2][3] However, its clinical utility is hampered by poor oral bioavailability.[1][4] To overcome this limitation, prodrugs such as Tenofovir Exalidex (TXL) have been developed. TXL, a lipid conjugate of tenofovir, utilizes lipid uptake mechanisms to enhance bioavailability and tissue penetration, aiming for higher intracellular concentrations of the active metabolite, tenofovir diphosphate, with reduced systemic exposure and associated toxicities.[5][6]
The metabolic stability of these prodrugs is a critical determinant of their pharmacokinetic profile and therapeutic efficacy. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP450) enzymes playing a major role.[7][8] The Human Liver Microsome (HLM) stability assay is a fundamental in vitro tool used in early drug discovery to assess the susceptibility of a compound to hepatic metabolism.[7][8][9][10] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic properties.[10][11][12]
These application notes provide a detailed protocol for performing an HLM stability assay for this compound and its analogues. It includes procedures for incubation, sample analysis, and data interpretation, along with a summary of available stability data for selected TXL analogues to facilitate comparative analysis.
Data Presentation: Metabolic Stability of this compound and Analogues in Human Liver Microsomes
The following table summarizes the reported metabolic half-life (t1/2) of this compound and one of its analogues in human liver microsomes. This data is essential for comparing the metabolic liabilities of different chemical modifications.
| Compound | Structure/Modification | HLM Half-life (t1/2) in minutes | Reference |
| This compound (TXL) | Hexadecyloxypropyl (HDP) lipid conjugate | 42 | [4][13] |
| Analogue 2a | Hexadecylthiopropyl (HTP) derivative | 42 | [4][13] |
Experimental Protocols
This section details the methodology for conducting a human liver microsome stability assay.
Materials and Reagents
-
Test Compounds: this compound or its analogues (10 mM stock solution in DMSO)
-
Human Liver Microsomes (HLMs): Pooled from multiple donors (20 mg/mL stock)
-
NADPH Regenerating System:
-
Solution A: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Solution B (NADPH-cofactor system):
-
NADPН (3 mM)
-
MgCl2 (3.3 mM)
-
Glucose-6-phosphate (5.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.67 units/mL)
-
-
-
Positive Control: Verapamil or Diphenhydramine (compounds with known metabolic profiles)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, used for analytical normalization.
-
Acetonitrile (ACN): For reaction termination and protein precipitation.
-
Methanol (MeOH) and Water: For sample dilution.
-
96-well plates
-
Incubator/Shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Procedure
-
Preparation of Reagents:
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Add the test compound or positive control to the wells (final concentration 1-3 µM).[4][13]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm).[10]
-
-
Time-Point Sampling:
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a sufficient volume of ice-cold acetonitrile (typically 3-5 volumes) containing the internal standard.[10]
-
Centrifuge the plate to precipitate the proteins (e.g., 5500 rpm for 5 minutes).[10]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The analysis is based on the peak area ratio of the analyte to the internal standard.
-
Data Analysis
-
Calculate the Percentage of Compound Remaining:
-
Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
-
Determine the Half-Life (t1/2):
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life using the following equation:
-
t1/2 = 0.693 / k
-
-
-
Calculate the Intrinsic Clearance (CLint):
-
Calculate the intrinsic clearance using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
-
Visualizations
Metabolic Activation of Tenofovir
Tenofovir requires intracellular phosphorylation to its active diphosphate form to exert its antiviral activity.
Caption: Intracellular phosphorylation cascade of Tenofovir.
Human Liver Microsome Stability Assay Workflow
The following diagram illustrates the key steps involved in the HLM stability assay.
Caption: Workflow of the HLM stability assay.
Logical Relationship of Prodrug Metabolism and Activity
This diagram shows the relationship between the administration of a Tenofovir prodrug, its metabolism, and the resulting antiviral effect.
Caption: Prodrug activation and metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Besifovir and this compound look promising as new hepatitis B drugs | aidsmap [aidsmap.com]
- 7. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. enamine.net [enamine.net]
- 12. nuvisan.com [nuvisan.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for a Phase 1 Clinical Trial of a Novel Tenofovir Prodrug
Introduction
Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI) fundamental to the treatment and prevention of HIV and chronic hepatitis B (HBV) infections.[1][2] Its active form, tenofovir diphosphate (TFV-DP), competes with natural deoxyadenosine 5'-triphosphate for incorporation into newly forming viral DNA, causing chain termination and halting viral replication.[1][3] However, tenofovir's phosphonate group confers poor cell permeability and low oral bioavailability.[4][5] To overcome this, prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed to enhance systemic absorption and intracellular delivery.[6][7]
This document outlines the experimental design for a Phase 1, first-in-human (FIH) clinical trial of a novel, next-generation Tenofovir prodrug, hereafter referred to as "NTP." The primary objectives of a Phase 1 trial are to evaluate the safety, tolerability, and pharmacokinetic (PK) profile of the investigational drug in a small cohort of healthy volunteers.[8][9] These application notes provide detailed protocols for key assays and a framework for data interpretation, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Intracellular Activation Pathway
Upon oral administration, NTP is designed for efficient absorption and systemic stability, minimizing premature conversion to tenofovir in the plasma.[7] Once inside target cells, such as peripheral blood mononuclear cells (PBMCs) or hepatocytes, NTP is enzymatically cleaved to release tenofovir. Cellular kinases then phosphorylate tenofovir in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1][4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV), gets incorporated into the viral DNA, and terminates chain elongation due to the absence of a 3'-hydroxyl group.[2][3][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What Are Safety and Efficacy Endpoints in Phase 1 Trials? [clinical-trials-bulgaria.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Oral Bioavailability of Lipid-Conjugated Tenofovir Prodrugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of lipid-conjugated Tenofovir (TFV) prodrugs.
Section 1: Troubleshooting Low Oral Bioavailability
This section addresses common issues encountered during the preclinical assessment of novel lipid-conjugated TFV prodrugs.
Question: My novel lipid-conjugated TFV prodrug shows low and variable oral bioavailability in our rat model. What are the potential causes and how can I troubleshoot this?
Answer: Low and variable oral bioavailability is a frequent challenge. The issue can typically be traced back to one or more of the following stages: formulation, intestinal stability, or membrane permeability. A systematic approach is required to pinpoint the rate-limiting step.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the underlying cause of poor in vivo performance.
Caption: Troubleshooting workflow for low oral bioavailability.
Section 2: FAQs on Prodrug Design and Absorption Mechanisms
Question: What is the primary mechanism by which lipid conjugation improves Tenofovir's oral bioavailability?
Answer: Tenofovir itself is a dianionic molecule at physiological pH, leading to very poor membrane permeability and low oral bioavailability.[1][2] Lipid conjugation is a prodrug strategy that masks this charged phosphonate group, dramatically increasing the molecule's lipophilicity. This enhancement promotes absorption through two primary mechanisms:
-
Passive Diffusion: The increased lipophilicity allows the prodrug to more readily partition into and diffuse across the lipid bilayers of intestinal epithelial cells (enterocytes).
-
Lymphatic Transport: Highly lipophilic prodrugs (typically with a Log P ≥ 5) can be incorporated into chylomicrons, which are lipoproteins assembled within enterocytes to transport dietary fats.[3][4] These chylomicrons are then secreted into the intestinal lymphatic system, bypassing the portal vein and subsequent first-pass metabolism in the liver.[3][5] This is a key advantage for drugs that are heavily metabolized by the liver.
Caption: Intestinal absorption pathways for lipid prodrugs.
Question: How do next-generation lipid prodrugs, like those with benzyloxyglycerol (BOG) or ω-CF3 modifications, further enhance bioavailability?
Answer: While simple lipid conjugation improves absorption, the prodrugs can still be susceptible to premature metabolism. Next-generation strategies aim to improve metabolic stability and enhance lymphatic targeting:
-
ω-CF3 Modification: Adding a trifluoromethyl (CF3) group at the omega (ω) terminus of the lipid chain makes the prodrug more resistant to cytochrome P450-mediated ω-oxidation in the liver.[6] This reduces first-pass metabolism and increases systemic exposure.
-
Benzyloxyglycerol (BOG) Motif: Incorporating a BOG motif can improve metabolic stability and has been shown to significantly increase the prodrug's uptake into chylomicrons, thereby promoting lymphatic transport.[3][7]
Studies show that combining these modifications can lead to substantially higher systemic drug levels and enhanced distribution to tissues compared to unfunctionalized lipid conjugates.[3][7]
Section 3: Data on Tenofovir Prodrugs
Table 1: Comparison of Oral Bioavailability for Marketed and Investigational Tenofovir Prodrugs
| Prodrug | Class | Oral Bioavailability (%) | Key Features |
| Tenofovir (TFV) | Parent Drug | <10% (animal models)[1] | Highly charged, poor permeability.[8] |
| Tenofovir Disoproxil Fumarate (TDF) | Carbonate Ester | ~25% (fasted)[9] | First-generation oral prodrug; bioavailability increases ~40% with a high-fat meal.[10] |
| Tenofovir Alafenamide (TAF) | Phosphoramidate | ~40% (estimated)[11] | More stable in plasma than TDF, leading to lower systemic TFV levels and targeted intracellular delivery.[10][11] |
| Tenofovir Dipivoxil Fumarate | Pivaloyloxymethyl Ester | ~20% higher than TDF[12][13] | A novel ester prodrug developed as a clinical candidate.[12][13] |
| ω-CF3 BOG Prodrugs | Functionalized Lipid | Higher systemic levels vs. unfunctionalized lipid prodrugs (mouse PK)[3][7] | Designed for enhanced metabolic stability and chylomicron incorporation for lymphatic uptake.[3][7] |
Table 2: Impact of Inhibitors on TDF Transport in Caco-2 Cell Monolayers
| Condition | Inhibitor(s) | Target(s) | Fold Increase in A-to-B Transport of TDF |
| Potent (Non-GRAS) | EM1 + GF120918 | Esterases + P-gp | 38.7-fold |
| GRAS Excipients | Propylparaben + TPGS | Esterases + P-gp | 22.8-fold |
| Data sourced from a study on reformulating TDF to improve bioavailability.[8] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay
Objective: To simulate the digestion of a lipid-based formulation in the small intestine and assess the stability and solubilization state of the lipid-conjugated TFV prodrug.
Methodology:
-
Preparation of Digestion Medium: Prepare a simulated intestinal fluid (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., lecithin), and buffers to maintain a pH of 6.5-6.8.[8]
-
Dispersion: Add the lipid-based formulation containing the TFV prodrug to the pre-warmed (37°C) digestion medium and stir to allow for dispersion.
-
Initiation of Digestion: Initiate lipolysis by adding a lipase source, typically porcine pancreatin (e.g., 600-800 USP units/mL) or a purified lipase like Palatase® 20000 L.[14][15]
-
pH-Stat Titration: Maintain a constant pH by titrating the free fatty acids released during digestion with NaOH using an automated pH-stat titrator. The rate of NaOH consumption is indicative of the rate of lipolysis.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 min), collect aliquots of the digestion medium.
-
Phase Separation: Immediately stop enzymatic activity in the samples (e.g., by adding an inhibitor like 4-bromophenylboronic acid). Separate the aqueous (micellar) phase from the undigested lipid/pellet phase by ultracentrifugation.
-
Quantification: Analyze the concentration of the intact prodrug and any degradation products in each phase using a validated LC-MS/MS method.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a TFV prodrug and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, polarized monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 2 hours), collect samples from the basolateral (receiver) chamber.[17]
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Efflux Assessment: To determine if the prodrug is a substrate for efflux pumps, run the A-to-B transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Fumitremorgin C).[16]
-
Quantification: Analyze the concentration of the compound in the receiver chambers using LC-MS/MS.
-
Calculations:
Caption: Caco-2 permeability assay experimental workflow.
References
- 1. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.rutgers.edu [sites.rutgers.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ω-Functionalized lipid prodrugs of HIV NtRTI tenofovir with enhanced pharmacokinetic properties - American Chemical Society [acs.digitellinc.com]
- 7. Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Relative bioavailability study of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy male fasted volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irf.fhnw.ch [irf.fhnw.ch]
- 15. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Analytical Challenges in Tenofovir Exalidex Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolite identification of Tenofovir Exalidex (TXL) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and its lipid-based analogs?
A1: this compound (TXL) is a prodrug of tenofovir (TFV). Its metabolic activation involves intracellular cleavage of the lipid moiety to release TFV. This process is primarily mediated by enzymes such as phospholipase C (PLC) and sphingomyelinase. Once released, tenofovir is sequentially phosphorylated by adenylate kinases and nucleotide diphosphate kinases to its active antiviral form, tenofovir diphosphate (TFVDP).[1][2] The lipid component of some analogs can also undergo ω-oxidation mediated by cytochrome P450 (CYP450) enzymes in the liver.[1]
Q2: Why am I observing poor bioavailability or premature metabolism of my tenofovir prodrug in in vivo studies?
A2: Tenofovir itself has inherently poor bioavailability.[1][3] While prodrug strategies like TXL aim to improve this, premature metabolism before reaching target cells is a common challenge.[1][3] This can be due to high activity of plasma or liver enzymes, such as esterases, that cleave the prodrug moiety.[4] For lipid-based prodrugs, significant metabolism in the liver can occur.[1] The stability of the prodrug in plasma is a critical factor, and different prodrug designs can lead to varying metabolic stability.[1]
Q3: My this compound analog appears to be degrading during storage. What could be the cause?
A3: Some tenofovir prodrugs, particularly those with certain chemical motifs like acetylenic groups, can undergo spontaneous decomposition even during storage at low temperatures (e.g., -20°C).[4] This degradation can manifest as a physical change (e.g., white-to-yellow solid transition) and can be detected by LC-MS as an increase in impurities.[4] It is crucial to regularly assess the purity of stored reference standards and samples.
Q4: What are the key analytical techniques for identifying and quantifying this compound and its metabolites?
A4: The most common and effective analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This method offers the high sensitivity and selectivity required to detect and quantify the low concentrations of the prodrug and its metabolites in complex biological matrices like plasma or cell lysates.[5][6] High-resolution mass spectrometry (HRMS) is also used for accurate mass measurements to aid in the identification of unknown metabolites.[4]
Troubleshooting Guides
Issue 1: Low or No Signal for Tenofovir Phosphorylated Metabolites (TFV-MP, TFV-DP) in LC-MS/MS Analysis
Possible Causes & Solutions:
-
Poor Chromatographic Retention: Tenofovir and its phosphorylated metabolites are highly polar, leading to poor retention on traditional reverse-phase columns.
-
Solution: Employ specialized chromatographic techniques. Ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) can improve retention. A detailed protocol for a micro-LC-MS/MS method is available that addresses these challenges.[7]
-
-
Metabolite Instability: Tenofovir diphosphate (TFVDP) can be unstable in biological samples, degrading to the monophosphate (TFVMP) and then to tenofovir.[7]
-
Solution: Minimize sample handling time and keep samples on ice or frozen. Immediate processing after collection is recommended. Use of phosphatase inhibitors during sample preparation may also be considered.
-
-
Inefficient Extraction: The high polarity of the phosphorylated metabolites can lead to poor recovery with standard liquid-liquid extraction or protein precipitation methods.
-
Solution: Optimize the sample preparation protocol. A combination of a clean-up step with a non-polar solvent like hexane to remove lipids, followed by protein precipitation with an organic solvent like methanol, has been shown to be effective.[7]
-
-
Matrix Effects: Endogenous components in biological matrices can suppress or enhance the ionization of the target analytes in the mass spectrometer.[6]
-
Solution: Use a stable isotope-labeled internal standard (e.g., Tenofovir-d6) to compensate for matrix effects.[7] Perform a thorough method validation including assessment of matrix effects.
-
Issue 2: Difficulty in Distinguishing Between Isomeric Metabolites
Possible Causes & Solutions:
-
Co-elution: Isomers may have very similar chromatographic properties and may not be separated by the LC method.
-
Solution: Optimize the chromatographic method by experimenting with different columns, mobile phase compositions, gradients, and temperatures to achieve separation.
-
-
Identical Mass Spectra: Isomers will have the same molecular weight and may produce similar fragmentation patterns in MS/MS.
-
Solution: If chromatographic separation is not possible, consider using techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) which can separate ions based on their size and shape in the gas phase. While not explicitly detailed in the provided context for TXL, this is a general approach for isomeric separation.
-
Experimental Protocols
Protocol 1: General Bioanalytical Method for Tenofovir Prodrugs by LC-MS/MS
This protocol is a generalized procedure based on methods described for tenofovir and its prodrugs.[8][9][10][11]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex C18, Hyper ODS2 C18).[8][9]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][10]
-
Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[8][10]
-
Detection: Tandem mass spectrometry with positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the parent prodrug and its expected metabolites. For tenofovir, a common transition is m/z 288.0 → 176.2.[12]
-
-
Method Validation:
Quantitative Data Summary
Table 1: In Vitro HIV Activity and Metabolic Stability of HTP-Derived TFV Prodrugs
| Compound | HIV (MJ4) IC₅₀ (nM) | CC₅₀ (µM) | HLM t₁/₂ (min) |
| 2a | 1.8 | >100 | 110 |
| 2b | 3.5 | >100 | 160 |
| 2c | 4.2 | >100 | >240 |
| 2d | 12 | >100 | >240 |
| 2e | 1.9 | >100 | 180 |
| 2f | 2.5 | >100 | 190 |
| Source: Adapted from data presented in a study on thioether-lipid analogues of this compound.[1] HLM: Human Liver Microsomes. |
Table 2: LC-MS/MS Parameters for Tenofovir and its Diphosphate Metabolite
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (CE) |
| Tenofovir | 288.054 | 176.0 | 37 |
| Tenofovir-d6 (IS) | 293.9 | 182.0 | 37 |
| Tenofovir-diphosphate | 447.942 | 176.1 | 59 |
| Tenofovir-diphosphate-d6 (IS) | 453.967 | 182.1 | 61 |
| Source: Data from a micro-LC-MS/MS method for TFV and TFVDP quantification.[7] |
Visualizations
Caption: Metabolic pathway of this compound to its active diphosphate form.
Caption: A typical protein precipitation workflow for sample preparation.
Caption: A logical workflow for troubleshooting low metabolite signals.
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjpps.com [wjpps.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. ijper.org [ijper.org]
- 11. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the antiretroviral drug tenofovir in plasma from HIV-infected adults by ultrafast isotope dilution MALDI-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of Hexadecyloxypropyl-tenofovir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate in vitro experiments with Hexadecyloxypropyl-tenofovir (CMX157).
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to reduce the off-target effects of Hexadecyloxypropyl-tenofovir (CMX157)?
A1: The core strategy for minimizing off-target effects of CMX157 lies in its design as a lipid-conjugated prodrug of tenofovir. Unlike its predecessor, tenofovir disoproxil fumarate (TDF), which is rapidly cleaved in the plasma, CMX157 is designed to remain intact in the bloodstream.[1][2] This stability in plasma prevents high systemic exposure to tenofovir. CMX157 is taken up by cells and then intracellularly metabolized to the active antiviral agent, tenofovir diphosphate (TFV-PP). This targeted intracellular delivery mechanism bypasses the primary cause of tenofovir-related nephrotoxicity, which is the accumulation of tenofovir in the proximal tubules of the kidneys via organic anion transporters (OAT1 and OAT3).[3][4]
Q2: How does the cytotoxicity of CMX157 compare to that of tenofovir (TFV) and tenofovir disoproxil fumarate (TDF)?
A2: CMX157 generally exhibits a favorable in vitro cytotoxicity profile. While direct comparisons can vary by cell type and assay conditions, preclinical studies have shown that CMX157 is well-tolerated in a variety of human cell lines. For instance, in human peripheral blood mononuclear cells (PBMCs), no significant cytotoxicity was observed at concentrations well above its effective antiviral concentration.[1] The following table summarizes available cytotoxicity data.
Q3: What is the mechanism of action of CMX157?
A3: CMX157 is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). Once inside a target cell, the hexadecyloxypropyl lipid moiety is cleaved, releasing tenofovir. Cellular kinases then phosphorylate tenofovir to its active diphosphate form, tenofovir diphosphate (TFV-PP). TFV-PP acts as a competitive inhibitor of viral reverse transcriptase and gets incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[5]
Troubleshooting Guide
Issue 1: Precipitation of CMX157 in Cell Culture Media
-
Problem: Users may observe precipitation or cloudiness in the cell culture medium after adding the CMX157 working solution. This is often due to the lipophilic nature of the compound.
-
Cause: CMX157 has low aqueous solubility. Direct addition of a highly concentrated stock solution (e.g., in pure DMSO) to aqueous media can cause it to crash out of solution.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
For the final dilution into the cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize solvent toxicity. It is crucial to add the CMX157/DMSO solution to the media while vortexing or stirring to ensure rapid and even dispersion.
-
Consider the use of a carrier protein like human serum albumin (HSA) in the culture medium, as this can help to solubilize lipophilic compounds.
-
Issue 2: High Variability in Antiviral Activity (EC₅₀ Values)
-
Problem: Researchers may observe significant well-to-well or experiment-to-experiment variability in the calculated EC₅₀ values of CMX157.
-
Cause:
-
Inconsistent drug concentration: Due to its lipophilicity, CMX157 can adhere to plastic surfaces of labware (pipette tips, plates), leading to inaccuracies in the final concentration in the wells.
-
Cell density and health: Variations in cell seeding density or the overall health of the cells can significantly impact viral replication and, consequently, the apparent antiviral activity of the compound.
-
-
Solution:
-
Pre-wet pipette tips with the drug solution before transferring to minimize adhesion.
-
Use low-binding microplates for cytotoxicity and antiviral assays.
-
Ensure consistent and accurate cell seeding. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.
-
Include appropriate controls in every plate, including vehicle controls (media with the same concentration of DMSO used for the drug) and positive controls (a known antiviral agent).
-
Issue 3: Unexpected Cytotoxicity at High Concentrations
-
Problem: Users may observe cellular toxicity at concentrations where it is not expected based on the literature.
-
Cause:
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve CMX157 may be too high in the final culture volume.
-
Compound degradation: Improper storage of CMX157 stock solutions can lead to degradation, and the degradation products may be more toxic.
-
-
Solution:
-
Perform a solvent toxicity control. Test the effect of the highest concentration of the solvent used on the cells in the absence of the drug.
-
Store CMX157 stock solutions as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Visually inspect cells under a microscope for any signs of stress or morphological changes in the presence of the drug and/or solvent.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of CMX157 and Comparators
| Compound | Cell Type | Assay | CC₅₀ (µM) | Reference |
| CMX157 | MT-2 | p24 reduction | >10 | [6] |
| Human PBMCs | XTT | >10 | [6] | |
| HepG2 (rapidly dividing) | MTS | 18.8 | [6] | |
| Tenofovir | MT-2 | p24 reduction | >650 | [6] |
| Human PBMCs | XTT | >100 | [6] | |
| HepG2 (rapidly dividing) | MTS | >100 | [6] |
CC₅₀: 50% cytotoxic concentration PBMCs: Peripheral Blood Mononuclear Cells
Table 2: In Vitro Antiviral Activity of CMX157 and Tenofovir against HIV-1
| Compound | Cell Type | Virus Strain | EC₅₀ | Reference |
| CMX157 | MT-2 | HIV-1LAI | <10 pM | [6] |
| Human PBMCs | HIV-1Clade B | 12 nM | [6] | |
| Tenofovir | MT-2 | HIV-1LAI | 6.5 µM | [6] |
| Human PBMCs | HIV-1Clade B | 3.2 µM | [6] |
EC₅₀: 50% effective concentration
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock of CMX157 and control compounds in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration does not exceed 1%.
-
Treatment: Add 100 µL of the 2X compound solution to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.
2. Protocol for Quantification of Intracellular Tenofovir Diphosphate (TFV-PP)
-
Cell Treatment: Plate cells (e.g., PBMCs) at a density of 1 x 10⁶ cells/mL and treat with CMX157 or control compounds for the desired time.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a 70% methanol solution.
-
Sample Preparation: Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of TFV-PP.
-
Data Normalization: Normalize the TFV-PP concentration to the cell number (e.g., fmol/10⁶ cells).
Visualizations
Caption: Metabolic pathway of TDF leading to potential nephrotoxicity.
Caption: Intracellular activation of CMX157 for targeted antiviral efficacy.
Caption: General experimental workflow for in vitro evaluation of CMX157.
References
- 1. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 6. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Tenofovir Exalidex in long-term storage
This technical support center provides guidance on preventing the degradation of Tenofovir Exalidex during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term chemical stability data and forced degradation studies for this compound are not extensively available in public literature. The following guidance is based on general principles of chemical stability, information from safety data sheets, and degradation pathways of related compounds like Tenofovir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). Users should validate these recommendations for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under controlled conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C[1][2] | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C[1] | Use a suitable anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the structure of this compound and data from related compounds, the primary factors contributing to its degradation are likely:
-
Hydrolysis: The ester linkage in the lipid side chain and the phosphonate ester are susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[3][4]
-
Oxidation: While Tenofovir itself is relatively stable to oxidation, the lipid side chain of this compound could be susceptible.[5]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.
-
Light: Photodegradation can occur, although specific studies on this compound are not available. It is a general recommendation to protect compounds from light.
-
Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products of this compound have not been detailed in the literature, based on the degradation pathways of Tenofovir and its other prodrugs, potential degradation could involve the cleavage of the lipid side chain, yielding Tenofovir and the corresponding lipid alcohol. Further degradation of the Tenofovir moiety could occur under harsh acidic or alkaline conditions.[3]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions (temperature, humidity, light exposure) and compare them to the recommended conditions in Table 1. Ensure the container was properly sealed.
-
-
Possible Cause 2: Hydrolysis due to moisture or pH extremes in the analytical solvent.
-
Solution: Use fresh, high-purity, anhydrous solvents for sample preparation and mobile phases. Ensure the pH of buffered mobile phases is controlled and appropriate for the stability of the analyte.
-
-
Possible Cause 3: Contamination of the sample or analytical system.
-
Solution: Run a blank injection to check for system contamination. Prepare a fresh sample from a new stock of this compound to rule out sample-specific contamination.
-
Problem: I am seeing a decrease in the potency of my this compound stock solution over time.
-
Possible Cause 1: Degradation in solution.
-
Solution: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Consider performing a stability study of the compound in your chosen solvent to determine its stability under your specific storage conditions.
-
-
Possible Cause 2: Adsorption to the storage container.
-
Solution: Use low-binding microcentrifuge tubes or silanized glass vials for storage, especially for dilute solutions.
-
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound, adapted from methods used for Tenofovir and its other prodrugs. These methods should be optimized and validated for your specific application.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.
-
Photodegradation: Expose the solid powder and a solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the intact this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Diagram 1: Postulated Hydrolytic Degradation Pathway of this compound
Caption: Postulated hydrolytic degradation of this compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tenofovir Exalidex In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo efficacy studies of Tenofovir Exalidex (TXL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (TXL), also known as CMX-157, is a novel lipid conjugate prodrug of Tenofovir.[1] It is designed to target the liver, which increases the concentration of the active drug at the site of Hepatitis B (HBV) replication while reducing systemic exposure and the risk of renal and bone toxicity associated with older Tenofovir formulations.[2][3] Once inside the target cells, TXL is metabolized to Tenofovir, which is then phosphorylated to its active form, Tenofovir diphosphate. This active metabolite inhibits the HBV polymerase, a viral enzyme essential for the replication of the virus.[1][4]
Q2: What are the reported efficacy and potency of this compound?
A2: In a Phase IIa clinical trial for chronic HBV infection, TXL demonstrated a dose-dependent antiviral activity, with the 100mg dose showing significant anti-viral effects.[2] In in vitro studies, TXL has shown to be significantly more potent than Tenofovir, with some studies reporting it to be over 300-fold more active against multiple viruses in various cell systems.[1] It is active against both wild-type and antiretroviral drug-resistant HIV strains, as well as HBV.[1]
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound is orally bioavailable.[1] Its lipid conjugate nature is designed to enhance bioavailability by utilizing lipid uptake mechanisms and to increase penetration into target tissues.[3] This design leads to lower circulating plasma concentrations of Tenofovir compared to other prodrugs like Tenofovir Disoproxil Fumarate (TDF), which is intended to minimize systemic side effects.[2][4][5]
Troubleshooting Guide for In Vivo Efficacy Studies
Variability in in vivo studies can arise from multiple factors, from experimental design to biological variables. This guide addresses common issues encountered during in vivo efficacy studies with this compound.
Issue 1: Inconsistent Antiviral Efficacy Across Studies or Animals
Possible Causes:
-
Formulation and Administration: Inconsistent formulation or incomplete drug administration can lead to variable drug exposure. The solubility and stability of TXL in the chosen vehicle are critical.[6]
-
Genetic Variability in Animal Models: Differences in drug metabolism and transporter expression among individual animals or strains can affect intracellular drug concentrations.
-
Dietary Factors: The lipid nature of TXL suggests that diet, particularly fat content, could influence its absorption.
-
Underlying Health Status of Animals: Pre-existing conditions, particularly those affecting the liver or gastrointestinal tract, can impact drug metabolism and absorption.
Troubleshooting Steps:
-
Standardize Formulation and Administration:
-
Ensure a consistent and validated protocol for formulating TXL. Due to its lipid nature, consider formulation with human serum albumin (HSA) or other appropriate solubilizing agents.[6]
-
Use precise administration techniques (e.g., oral gavage) and verify the dose administered to each animal.
-
-
Animal Model Selection and Characterization:
-
Use a well-characterized and genetically homogeneous animal strain.
-
If significant inter-animal variability is observed, consider stratifying animals based on baseline characteristics.
-
-
Control Dietary Variables:
-
Standardize the diet of the animals throughout the study.
-
Document the fat content of the chow and the feeding schedule.
-
-
Monitor Animal Health:
-
Perform regular health checks to identify any underlying conditions that could affect the study outcome.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Causes:
-
Metabolic Activation: The conversion of TXL to its active form, Tenofovir diphosphate, may be less efficient in vivo than in the cell lines used for in vitro assays. This can be due to differences in the expression or activity of the necessary intracellular enzymes.[4]
-
Drug Distribution and Penetration: While designed for liver targeting, the actual distribution to target cells in vivo can be influenced by various physiological factors not present in in vitro models.
-
Plasma Protein Binding: The extent of plasma protein binding can affect the amount of free drug available to enter target cells.[6]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Conduct PK studies to measure the plasma and tissue concentrations of TXL and its metabolites.
-
Correlate drug exposure levels with the observed antiviral effect to establish a PK/PD relationship.
-
-
Evaluate Intracellular Metabolite Levels:
-
If feasible, measure the intracellular concentrations of Tenofovir diphosphate in target tissues (e.g., liver) to confirm metabolic activation.
-
-
Assess Plasma Protein Binding:
-
Determine the fraction of TXL bound to plasma proteins in the animal model being used.
-
Issue 3: Unexpected Toxicity or Adverse Events
Possible Causes:
-
Off-Target Effects: Although designed for liver targeting, some distribution to other tissues may occur, potentially leading to unforeseen toxicities.
-
Metabolite-Related Toxicity: Metabolites of TXL other than Tenofovir could have their own toxicological profiles.
-
Dose Miscalculation: Errors in dose calculation or preparation can lead to overdosing.
Troubleshooting Steps:
-
Comprehensive Toxicity Profiling:
-
Conduct thorough toxicological assessments, including clinical observations, hematology, clinical chemistry, and histopathology of key organs.
-
-
Dose-Ranging Studies:
-
Perform dose-ranging studies to identify the maximum tolerated dose (MTD) in the specific animal model.
-
-
Verify Dose Calculations and Formulations:
-
Double-check all dose calculations and ensure the accuracy of the formulation preparation.
-
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Virus/Cell Line | EC50 (nM) Range | Fold Potency vs. Tenofovir | Reference |
| HIV-1 in human PBMCs | 0.2 - 7.2 | >300 | [1] |
| HBV (in vitro) | Not specified | 97 | [3] |
Table 2: Key Parameters from Phase IIa Clinical Trial in HBV Patients
| Dose Group | Antiviral Activity | Key Finding | Reference |
| 5mg - 200mg (escalating doses) | Dose-dependent increase | Highest activity at 100mg | [2] |
Experimental Protocols
Protocol 1: General In Vivo Antiviral Efficacy Study in an HBV Mouse Model
-
Animal Model: Utilize a suitable mouse model for HBV replication, such as transgenic mice expressing the HBV genome or humanized liver mice.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.
-
Grouping and Randomization: Randomly assign animals to treatment and control groups (e.g., vehicle control, positive control like Tenofovir Disoproxil Fumarate, and different dose levels of this compound).
-
Drug Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle (e.g., corn oil, or a solution containing a solubilizing agent).
-
Administer the drug orally via gavage once daily for the duration of the study.
-
-
Monitoring:
-
Monitor animal weight and clinical signs daily.
-
Collect blood samples at specified time points to measure serum HBV DNA levels and liver enzyme (e.g., ALT) levels.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect liver tissue for analysis of intrahepatic HBV DNA, RNA, and potentially the levels of Tenofovir diphosphate.
-
Perform histopathological analysis of the liver.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the antiviral efficacy between different treatment groups.
Visualizations
Caption: Workflow for a typical in vivo efficacy study of this compound.
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Paclitaxel (TXL) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the mass spectrometry analysis of paclitaxel (TXL).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of paclitaxel?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest (paclitaxel).[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of paclitaxel in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can negatively affect the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: What are the common signs of matrix effects in my paclitaxel analysis?
A2: Common indicators of matrix effects include:
-
Poor signal intensity or reproducibility.[3]
-
Inaccurate and imprecise results for quality control (QC) samples.[5]
-
Baseline drift and excessive noise.[3]
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.[1]
Q3: What are the primary strategies to mitigate matrix effects?
A3: The main strategies to reduce or eliminate matrix effects include:
-
Optimizing Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[1][2]
-
Chromatographic Separation: Modifying chromatographic conditions to separate paclitaxel from co-eluting matrix components.[2][4]
-
Use of Internal Standards: Incorporating a suitable internal standard, such as a stable isotope-labeled (SIL) version of paclitaxel, to compensate for matrix effects.[2][7]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples to account for ionization suppression or enhancement.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, although this may compromise sensitivity.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low signal intensity and poor reproducibility for paclitaxel.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of protein precipitation (PPT).[8] | Cleaner extracts with reduced levels of interfering matrix components, leading to improved signal intensity and reproducibility.[8] |
| Use a stable isotope-labeled internal standard (SIL-IS) for paclitaxel.[2][9] | The SIL-IS co-elutes with paclitaxel and experiences similar matrix effects, allowing for accurate quantification through ratio measurement.[7] | |
| Optimize chromatographic conditions to separate paclitaxel from the suppression zone.[4] | Improved peak resolution and reduced co-elution of interfering substances. | |
| Inefficient Extraction | Evaluate different extraction solvents or SPE cartridges. For instance, ethanol has shown higher extraction efficiency for paclitaxel from complex matrices compared to tert-butyl methyl ether.[10] | Increased recovery of paclitaxel from the sample matrix. |
Issue 2: Inaccurate quantification and high variability in QC samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-compensated Matrix Effects | Prepare matrix-matched calibration standards and quality control samples.[1] | The calibration curve will more accurately reflect the ionization behavior of paclitaxel in the presence of the matrix, improving accuracy. |
| If a structural analog is used as an internal standard (e.g., docetaxel), ensure it co-elutes and behaves similarly to paclitaxel under the established conditions.[10] | The internal standard will better compensate for variations in extraction and ionization. | |
| Inadequate Sample Homogenization | Ensure thorough vortexing or mixing of samples, especially after adding the internal standard and during extraction steps. | Consistent and representative aliquots for analysis, leading to improved precision. |
Experimental Protocols
Below are detailed methodologies for key experiments related to mitigating matrix effects in paclitaxel analysis.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods demonstrating effective cleanup of biological samples for paclitaxel analysis.[11][12][13]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Add 0.5 mL of methanol to the SPE cartridge/well, followed by 0.5 mL of water.[11]
-
-
Sample Loading:
-
Apply the pre-treated sample to the SPE cartridge/well at a flow rate of approximately 1 mL/min.[11]
-
-
Washing:
-
Wash the cartridge with 250 µL of a water/acetonitrile mixture (e.g., 70:30 v/v).[11]
-
-
Elution:
-
Elute paclitaxel and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.[5][13]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare paclitaxel standards at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, serum) using your established protocol. Spike the extracted blank matrix with paclitaxel standards at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with paclitaxel standards at the same concentrations before performing the extraction protocol.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 [13]
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Calculate the extraction recovery using the following formula:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on paclitaxel analysis, highlighting the effectiveness of different methods in mitigating matrix effects.
Table 1: Comparison of Extraction Methods for Paclitaxel
| Extraction Method | Matrix | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Ethanol) | Keratin-containing samples | Paclitaxel | 86.4 ± 4.5 | Not explicitly stated, but method validated | [10] |
| Liquid-Liquid Extraction (TBME) | Keratin-containing samples | Paclitaxel | 31.9 ± 2.3 | Not explicitly stated | [10] |
| Solid-Phase Extraction | Human Serum | Paclitaxel | 116 | Not explicitly stated, but method validated | [11] |
| Solid-Phase Extraction | Mouse Plasma | Paclitaxel | 92.5 ± 4.5 | 97.1 ± 4.3 | [13] |
| Protein Precipitation | Human Plasma | Paclitaxel | 85.0 - 91.7 | -2.2 to 5.1 | [14] |
Table 2: Precision and Accuracy of LC-MS/MS Methods for Paclitaxel Quantification
| Matrix | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Keratin-containing samples | Docetaxel | 4.3 | 9.1 | Not explicitly stated | [10] |
| Human Plasma | D5-Paclitaxel | <9.9 | <9.9 | 91.1 - 114.8 | [5] |
| Human Serum | Docetaxel | ≤6.6 | Not explicitly stated | Not explicitly stated | [11] |
| Human Plasma | D5-Paclitaxel | <11.3 | <11.3 | 94.3 - 110.4 | [14] |
| Mouse Plasma | Docetaxel | <15 | <15 | Within ±15 | [13] |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
- 13. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Tenofovir Exalidex vs. Tenofovir Alafenamide in Liver Cell Loading
For researchers and drug development professionals vested in antiviral therapies for Hepatitis B Virus (HBV), the efficient delivery of active drug moieties to infected hepatocytes is a critical determinant of therapeutic success and safety. This guide provides an objective comparison of two prominent prodrugs of tenofovir—Tenofovir Exalidex (TXL) and Tenofovir Alafenamide (TAF)—with a focus on their respective mechanisms of liver cell loading and the resulting intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP).
Executive Summary
Both this compound and Tenofovir Alafenamide are engineered to enhance the delivery of tenofovir to hepatocytes while minimizing systemic exposure to the parent drug, thereby reducing the risk of off-target toxicities associated with the earlier prodrug, tenofovir disoproxil fumarate (TDF). TAF achieves this through enhanced plasma stability and efficient intracellular conversion, while TXL employs a novel liver-targeting strategy by mimicking a lysophosphatidylcholine to leverage natural lipid uptake pathways. While direct head-to-head clinical data on intracellular TFV-DP concentrations in human hepatocytes is not publicly available, preclinical data suggests both prodrugs achieve significantly higher intracellular loading compared to TDF.
Data Presentation: Performance Metrics
The following tables summarize the available quantitative data for TXL and TAF, providing a comparative overview of their performance in liver cell loading.
Table 1: In Vitro Antiviral Potency in Liver Cells
| Parameter | This compound (CMX157) | Tenofovir (TFV) | Reference |
| Cell Line | HepG2.2.15 | HepG2.2.15 | [1] |
| EC50 (nM) | 15.03 ± 4.31 | 1460 ± 1127 | [1] |
EC50 (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates higher potency.
Table 2: Comparative Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations
| Comparison | Fold Increase in TFV-DP | Cell Type | Reference |
| TAF vs. TDF | ~5-fold | Primary Human Hepatocytes | [2] |
| TAF vs. TFV | ~120-fold | Primary Human Hepatocytes | [2] |
Note: Direct comparative data for intracellular TFV-DP levels of this compound versus Tenofovir Alafenamide in the same experimental setting is not available in the reviewed literature.
Table 3: Pharmacokinetic Properties
| Parameter | This compound (CMX157) | Tenofovir Alafenamide (TAF) | Reference |
| Primary Uptake Mechanism | Mimics lysophosphatidylcholine, utilizes natural lipid uptake pathways | Passive diffusion and active transport (OATP1B1, OATP1B3) | [3][4] |
| Liver Extraction (Animal Model) | 86% (first-pass) | Not explicitly stated, but high hepatic extraction is noted | [1][5] |
| Plasma Half-life (Prodrug) | 1-2 hours | ~0.51 hours | [6][7] |
| Systemic Tenofovir Exposure | Significantly lower than TDF | 89% less than TDF | [7][8] |
Experimental Protocols
The data presented in this guide are derived from various preclinical and clinical studies. The general methodologies employed in these key experiments are outlined below.
In Vitro Antiviral Activity Assay (EC50 Determination)
-
Cell Culture: Human liver-derived cell lines that support HBV replication, such as HepG2.2.15 cells, are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, Tenofovir Alafenamide, Tenofovir) for a specified period.
-
Quantification of HBV DNA: After the treatment period, the amount of extracellular or intracellular HBV DNA is quantified using methods like quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The concentration of the drug that inhibits HBV replication by 50% (EC50) is calculated from the dose-response curve.
Measurement of Intracellular Metabolite Concentrations
-
Cell Culture and Treatment: Primary human hepatocytes or liver cell lines are incubated with the tenofovir prodrugs (TXL or TAF) at a specific concentration and for various time points.
-
Cell Lysis and Extraction: At each time point, the cells are washed to remove any remaining extracellular drug and then lysed. The intracellular contents are extracted, typically using a methanol-based solution.
-
Quantification by LC-MS/MS: The concentrations of the prodrug and its metabolites, including the active tenofovir diphosphate (TFV-DP), within the cell extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific measurement of each molecular species.
-
Data Normalization: Intracellular drug concentrations are typically normalized to the number of cells (e.g., pmol/106 cells) to allow for comparison across different experiments and compounds.
Signaling Pathways and Mechanisms of Liver Cell Loading
The distinct chemical structures of this compound and Tenofovir Alafenamide dictate their different pathways for entering and accumulating within liver cells.
This compound (TXL)
This compound is a lipid-conjugated prodrug of tenofovir. This "lipid tail" is designed to mimic lysophosphatidylcholine, allowing it to hijack natural lipid uptake pathways in the liver.[3] The proposed intracellular cleavage of the prodrug is mediated by membrane-associated enzymes like phospholipase C (PLC) and sphingomyelinase to release tenofovir monophosphate, which is then phosphorylated to the active TFV-DP.[4]
Tenofovir Alafenamide (TAF)
Tenofovir Alafenamide enters hepatocytes through a combination of passive diffusion and active transport mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[4] Once inside the hepatocyte, TAF is primarily hydrolyzed by carboxylesterase 1 (CES1) to form tenofovir, which is then sequentially phosphorylated by cellular kinases to the active tenofovir diphosphate.[2]
Conclusion
Both this compound and Tenofovir Alafenamide represent significant advancements in the delivery of tenofovir to hepatocytes for the treatment of chronic HBV. TAF has demonstrated clinical efficacy and an improved safety profile over TDF, attributed to its greater plasma stability and efficient intracellular conversion in the liver.[7] this compound, with its unique lipid-conjugate design, shows promising preclinical data suggesting potent liver targeting and high antiviral activity at low doses.[1][8]
The choice between these agents in future drug development and clinical practice will likely depend on a comprehensive evaluation of long-term efficacy, safety profiles, and the potential for drug-drug interactions. Further head-to-head studies, particularly those providing direct comparisons of intracellular TFV-DP levels in human liver cells, will be invaluable in elucidating the nuanced differences in their liver-loading capabilities.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. ContraVir Reports Positive Data From Phase 1b Study Of CMX157 - BioSpace [biospace.com]
- 7. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CMX157 Advances Head-to-Head Phase 2a Clinical Study in Hepatitis B Patients with Favorable Recommendation from DSMB [prnewswire.com]
A Comparative Guide to the Efficacy of CMX157 and Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CMX157 and Tenofovir Disoproxil Fumarate (TDF), two nucleotide reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to assist in research and development efforts.
Introduction
Tenofovir Disoproxil Fumarate (TDF) is a widely used prodrug of tenofovir, an essential component in the treatment of HIV-1 and chronic hepatitis B (HBV) infections.[1][2] Its mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the viral DNA chain.[1][2][3] However, its use can be limited by relatively high systemic exposure to tenofovir, which is associated with potential renal and bone toxicity.[4]
CMX157, also known as Tenofovir Exalidex, is a novel lipid conjugate prodrug of tenofovir.[5][6] It is designed to mimic natural lipids to enhance its uptake into target cells.[5][7] This design aims to achieve higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-PP), while reducing systemic plasma levels of tenofovir, thereby potentially improving both efficacy and safety.[4][5][6]
Mechanism of Action
Both CMX157 and TDF are prodrugs that ultimately deliver tenofovir to target cells. Once inside the cell, tenofovir is phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-PP). TFV-PP acts as a competitive inhibitor of the viral reverse transcriptase enzyme and, upon incorporation into the growing viral DNA strand, causes chain termination due to the absence of a 3'-hydroxyl group.[1][2][3] The primary difference lies in their delivery strategy. TDF is rapidly converted to tenofovir in the plasma, while CMX157 is designed to remain intact in the plasma for longer, allowing for more efficient uptake by target cells.[4][5]
References
- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of Tenofovir disoproxil fumarate 300 mg once daily: an open-label, single- and multiple-dose study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 7. cenetron.com [cenetron.com]
Validating the Liver-Targeting Mechanism of Tenofovir Exalidex (TXL) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenofovir Exalidex (TXL) with its predecessors, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). It focuses on the in vivo validation of TXL's liver-targeting mechanism, supported by experimental data and detailed protocols.
Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor for treating Hepatitis B (HBV) and HIV. However, its oral bioavailability is poor, necessitating prodrug formulations.[1] The first-generation prodrug, TDF, while effective, leads to high systemic tenofovir (TFV) concentrations, which are associated with renal and bone toxicities.[1][2] The second-generation prodrug, TAF, improved upon this by reducing systemic TFV exposure, thereby mitigating off-target toxicities.[3][4]
TXL is a novel, third-generation prodrug specifically engineered for enhanced liver targeting. Its design incorporates a lipid tail, mimicking lysophosphatidylcholine, to leverage natural lipid uptake pathways in the liver.[1][5] This mechanism aims to achieve high intrahepatic concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), while minimizing circulating plasma levels of TFV to further improve the safety profile.[1][5]
Comparative In Vivo Performance
The primary advantage of TXL lies in its ability to efficiently deliver tenofovir to the liver. Preclinical studies in animal models have demonstrated a significant hepatic first-pass extraction rate, effectively sequestering the drug at its intended site of action.[1] This targeted delivery results in a more favorable distribution profile compared to TDF and TAF.
Table 1: Comparative Pharmacokinetics (PK) of Tenofovir Prodrugs
| Parameter | This compound (TXL) | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
| Primary Activation Site | Liver Hepatocytes[1] | Lymphoid Cells, Hepatocytes[6] | Plasma, Various Tissues[6] |
| Plasma TFV Exposure | Very Low[1][5] | Low[2][3] | High[1][7] |
| Intrahepatic TFV-DP | High[5] | High[3] | Lower than TAF/TXL |
| Oral Dose (HBV) | 50 mg/day (equivalent efficacy)[5] | 25 mg/day[3] | 300 mg/day[5] |
| Plasma Half-life (Prodrug) | ~2.1 hours[5] | ~0.5 hours | ~0.4 hours |
| Plasma Half-life (TFV) | ~23.3 hours[5] | ~12-18 hours (as TDF)[7] | ~12-18 hours[7] |
Data compiled from multiple preclinical and clinical studies for illustrative comparison.
Table 2: Comparative Antiviral Efficacy and Safety Markers
| Outcome | This compound (TXL) | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
| HBV DNA Reduction | 97% reduction in transgenic mouse model (10 mg/kg/day)[1] | Potent antiviral activity[8] | Standard of care efficacy[5] |
| Relative In Vitro Potency (HBV) | 97-fold more potent than TFV[9] | More potent than TDF[10] | Baseline |
| Markers of Renal Toxicity | Decreased potential due to low TFV plasma levels[5][9] | Significantly lower impact than TDF[4] | Associated with renal tubulopathy[2][4] |
| Markers of Bone Toxicity | Decreased potential due to low TFV plasma levels[9] | Significantly lower impact on bone mineral density than TDF[4] | Associated with decreases in bone mineral density[2][11] |
Visualizing the Mechanisms and Workflows
To better understand the underlying science, the following diagrams illustrate the metabolic pathways and experimental processes involved in validating TXL.
Experimental Protocols
The validation of TXL's liver-targeting mechanism relies on robust preclinical and clinical experimental designs.
In Vivo Biodistribution Studies in Animal Models
-
Objective: To determine the concentration of the prodrug and its metabolites (TFV, TFV-DP) in the liver compared to other tissues (e.g., kidney, plasma, peripheral blood mononuclear cells - PBMCs).
-
Animal Model: HBV transgenic mice or humanized-liver mouse models are commonly used to provide a relevant physiological context for HBV infection.[1][8]
-
Methodology:
-
Dosing: Animals are administered single or multiple oral doses of TXL, TAF, and TDF at equimolar concentrations.
-
Sample Collection: At predetermined time points post-administration, animals are euthanized. Blood is collected for plasma separation. Liver, kidney, and other relevant tissues are rapidly excised, weighed, and snap-frozen.
-
Drug Extraction: Tissues are homogenized, and drugs (prodrug, TFV, TFV-DP) are extracted using appropriate solvent precipitation and solid-phase extraction techniques.
-
Quantification: Drug concentrations are measured using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Data Analysis: Tissue drug concentrations are normalized to tissue weight (e.g., ng/g), and plasma concentrations are reported as ng/mL. The liver-to-plasma and liver-to-kidney concentration ratios are calculated to quantify the degree of liver targeting.
-
In Vivo Antiviral Efficacy Studies
-
Objective: To evaluate the dose-dependent efficacy of TXL in reducing viral load compared to other tenofovir prodrugs.
-
Animal Model: HBV transgenic mouse model.[1]
-
Methodology:
-
Treatment Groups: Mice are randomized into several groups: vehicle control, TXL (multiple dose levels), TAF, and TDF.
-
Drug Administration: Drugs are administered daily via oral gavage for a specified period (e.g., 28 days).[5]
-
Viral Load Measurement: Serum or liver tissue is collected at baseline and at the end of the treatment period. HBV DNA levels are quantified using quantitative Polymerase Chain Reaction (qPCR).
-
Data Analysis: The log10 reduction in HBV DNA from baseline is calculated for each treatment group and compared. Statistical analyses are performed to determine significance. A 10 mg/kg/day dose of TXL has been shown to lower the hepatic viral load in an HBV transgenic mouse model by 97%.[1]
-
Conclusion
In vivo experimental data strongly support the liver-targeting mechanism of this compound. By utilizing the body's natural lipid uptake pathways, TXL achieves high concentrations of the active antiviral agent directly in the liver.[1][5] This targeted approach allows for a significant reduction in the oral dose required for equivalent efficacy compared to TDF, while simultaneously minimizing systemic tenofovir exposure.[5] The resulting decrease in plasma TFV levels is expected to translate into a superior long-term safety profile, particularly concerning renal and bone health, positioning TXL as a promising next-generation therapy for chronic Hepatitis B.[9]
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infezmed.it [infezmed.it]
- 5. hepionpharma.com [hepionpharma.com]
- 6. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepionpharma.com [hepionpharma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
Comparative Analysis of Tenofovir Exalidex Cross-Resistance in NtRTI-Resistant Hepatitis B Virus
A Guide for Researchers and Drug Development Professionals
The emergence of nucleos(t)ide reverse transcriptase inhibitor (NtRTI) resistance in Hepatitis B Virus (HBV) presents a significant challenge to effective long-term viral suppression. Tenofovir Exalidex (TXL), a novel liver-targeted prodrug of tenofovir, is in development, offering the potential for potent antiviral activity with an improved safety profile. This guide provides a comparative analysis of the cross-resistance profiles of existing first-line therapies, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), against common NtRTI-resistant HBV variants. While direct comparative experimental data for this compound is not yet widely available in peer-reviewed literature, this analysis establishes a baseline for its anticipated performance and highlights the experimental frameworks used to determine antiviral efficacy against resistant strains.
As a new-generation prodrug, this compound is designed to efficiently deliver the active moiety, tenofovir diphosphate, to hepatocytes.[1] This targeted approach aims to maximize the intracellular concentration of the active drug, which may enhance its activity against viral strains that exhibit reduced susceptibility to other NRTIs. Early clinical trials in treatment-naïve patients have demonstrated potent antiviral activity.[2] However, its specific performance against established resistance-associated mutations (RAMs) is a critical determinant of its future role in managing treatment-experienced patients.
Cross-Resistance of Current First-Line Therapies
Tenofovir and Entecavir are recommended as first-line treatments for chronic hepatitis B due to their high potency and high genetic barrier to resistance.[3][4] However, prior treatment with other NRTIs can select for mutations that confer cross-resistance to these agents.
Key Resistance Pathways:
-
Lamivudine (LAM) Resistance: Primarily associated with the rtM204V/I mutation, often accompanied by the compensatory mutation rtL180M.[5]
-
Adefovir (ADV) Resistance: Associated with the rtA181V/T and rtN236T mutations.[6][7]
-
Entecavir (ETV) Resistance: Typically emerges in LAM-resistant patients and requires the LAM-resistance mutations (rtM204V/I ± rtL180M) plus at least one additional mutation at positions rtT184, rtS202, or rtM250.[3]
Tenofovir generally maintains activity against LAM-resistant and ETV-resistant HBV, but its efficacy can be reduced by certain ADV-resistant mutations.[6][8]
Quantitative Data: In Vitro Susceptibility
The following tables summarize the in vitro susceptibility of TDF and ETV against major NtRTI-resistant HBV mutants, presented as the fold-change in the 50% effective concentration (EC50) compared to wild-type (WT) virus. A higher fold-change indicates reduced susceptibility.
Table 1: In Vitro Cross-Resistance to Tenofovir Disoproxil Fumarate (TDF)
| Resistance Mutation(s) | Primary Resistance To | Fold Change in EC50 for Tenofovir (TDF) | Reference |
| rtM204V + rtL180M | Lamivudine | 0.7 - 1.4 (fully susceptible) | [6] |
| rtA181V | Adefovir | 3.2 | [7] |
| rtN236T | Adefovir | 3 - 4 | [6][9] |
| rtA181V + rtN236T | Adefovir | 10 | [7] |
| rtA194T | Tenofovir (reported in HIV/HBV) | Did not confer resistance alone in vitro | [6][10] |
Table 2: In Vitro Cross-Resistance to Entecavir (ETV)
| Resistance Mutation(s) | Primary Resistance To | Fold Change in EC50 for Entecavir (ETV) | Reference |
| rtM204V + rtL180M | Lamivudine | 8 - 30 | [11] |
| rtA181V | Adefovir | 1.5 | [7] |
| rtN236T | Adefovir | 0.8 (fully susceptible) | [7] |
| rtL180M + rtT184G + rtS202I + rtM204V | Entecavir | >1,000 | [11] |
Experimental Protocols
The determination of antiviral cross-resistance is primarily conducted through in vitro phenotypic assays. The following is a generalized protocol based on methodologies described in the literature.[6][11]
Protocol: HBV Phenotypic Resistance Assay
-
Generation of Resistant Mutants:
-
Start with a plasmid containing a replication-competent clone of the wild-type HBV genome.
-
Introduce specific resistance-associated mutations (e.g., rtM204V, rtN236T) into the HBV polymerase gene using site-directed mutagenesis kits.
-
Verify the sequence of the entire polymerase gene to confirm the desired mutations and the absence of unintended changes.
-
-
Cell Culture and Transfection:
-
Culture human hepatoma cell lines that support HBV replication (e.g., HepG2, Huh7).
-
Transfect the hepatoma cells with the plasmids containing either the wild-type or mutant HBV genomes. Use a standardized transfection protocol (e.g., lipofection) to ensure consistency.
-
-
Antiviral Drug Treatment:
-
Following transfection (e.g., 24 hours post-transfection), replace the cell culture medium with fresh medium containing serial dilutions of the antiviral agent being tested (e.g., Tenofovir, Entecavir).
-
Include a no-drug control for each virus (wild-type and mutants).
-
Maintain the cells for a defined period (e.g., 7-9 days), replacing the drug-containing medium every 2-3 days to ensure constant drug pressure.
-
-
Quantification of HBV Replication:
-
After the treatment period, lyse the cells and isolate intracellular HBV DNA from the core particles.
-
Quantify the levels of HBV replicative intermediates (e.g., relaxed-circular and double-stranded linear DNA) using Southern blot analysis or quantitative real-time PCR (qPCR).
-
-
Data Analysis and EC50 Calculation:
-
Determine the concentration of the antiviral drug that inhibits HBV replication by 50% (EC50) for both wild-type and mutant viruses.
-
Calculate the fold-change in resistance by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus.
-
Assess cell viability/cytotoxicity in parallel using assays like the XTT assay to ensure that the observed reduction in HBV replication is not due to drug toxicity.
-
Visualizations: Pathways and Workflows
HBV Replication and NtRTI Mechanism of Action
Caption: Mechanism of HBV replication within a hepatocyte and the inhibitory action of NtRTI drugs.
Experimental Workflow for Phenotypic Analysis
Caption: Workflow for determining in vitro phenotypic resistance of HBV mutants to antiviral agents.
NtRTI Cross-Resistance Pathways
Caption: Known cross-resistance relationships between major HBV NtRTI mutations and first-line drugs.
Conclusion and Future Directions
While this compound is a promising agent for the treatment of chronic hepatitis B, a comprehensive understanding of its activity against NtRTI-resistant HBV is crucial for its clinical positioning. Based on its identity as a tenofovir prodrug, it is hypothesized that TXL will retain activity against lamivudine- and entecavir-resistant strains, similar to TDF and TAF. However, its efficacy may be moderately reduced against strains carrying adefovir-resistance mutations like rtA181V/T and rtN236T.[6][7] The liver-targeting mechanism of TXL could potentially overcome this reduced susceptibility by achieving higher intracellular concentrations of the active drug compared to TDF, but this requires experimental validation.
Direct, head-to-head in vitro phenotypic analyses comparing this compound against TDF, TAF, and ETV using a comprehensive panel of clinically relevant NtRTI-resistant mutants are urgently needed. The results of such studies will be critical for guiding the development of future treatment strategies for patients with multidrug-resistant HBV.
References
- 1. Besifovir and this compound look promising as new hepatitis B drugs | aidsmap [aidsmap.com]
- 2. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Entecavir resistance in a patient with treatment-naïve HBV: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy Comparison of Tenofovir and Entecavir in HBeAg-Positive Chronic Hepatitis B Patients with High HBV DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High frequency of Lamivudine and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia [frontiersin.org]
- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Tenofovir in Patients with Lamivudine Failure Is Not Different from That in Nucleoside/Nucleotide Analogue-Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Renal Safety Profiles: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the renal safety profiles of two key antiretroviral drugs: Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF). The information presented is collated from extensive clinical trial data and meta-analyses to support research and development in this therapeutic area.
Executive Summary
Tenofovir Alafenamide (TAF) is a novel prodrug of tenofovir that has been developed to improve upon the safety profile of its predecessor, Tenofovir Disoproxil Fumarate (TDF). A significant body of evidence from numerous clinical trials demonstrates that TAF is associated with a more favorable renal safety profile compared to TDF.[1][2][3][4][5][6][7] This is primarily attributed to the lower plasma concentrations of tenofovir with TAF, leading to reduced exposure and toxicity to the kidneys.[1][6][7]
Key findings from pooled analyses of over 26 clinical trials, encompassing more than 9,000 patients, indicate that TAF is associated with smaller declines in estimated Glomerular Filtration Rate (eGFR), less proteinuria, and a lower incidence of clinically significant renal adverse events, including proximal renal tubulopathy and discontinuations due to renal issues, when compared to TDF.[1][2][5]
Quantitative Data Comparison
The following tables summarize key quantitative data from head-to-head comparative studies of TAF and TDF.
Table 1: Comparison of Key Renal Safety Outcomes (Pooled Data from 26 Clinical Trials) [1][2][5]
| Renal Safety Outcome | Tenofovir Alafenamide (TAF) (n=6360) | Tenofovir Disoproxil Fumarate (TDF) (n=2962) | P-value |
| Cases of Proximal Renal Tubulopathy | 0 | 10 | <0.001 |
| Discontinuations due to Renal Adverse Events | 3 (0.05%) | 14 (0.47%) | <0.001 |
Table 2: Changes in Renal Biomarkers from Baseline to Week 96 in Treatment-Naïve Patients [1]
| Biomarker | Median Change with TAF | Median Change with TDF | P-value |
| Urine Albumin-to-Creatinine Ratio (UACR) | -5.2% | +4.9% | ≤0.001 |
| Retinol Binding Protein-to-Creatinine Ratio (RBP:Cr) | +13.8% | +74.2% | ≤0.001 |
| Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr) | -32.1% | +33.5% | ≤0.001 |
Table 3: Changes in Renal Function in Chronic Hepatitis B Patients [3]
| Renal Function Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | P-value |
| Change in Serum Creatinine | Significantly smaller increase | Larger increase | <0.05 (in 3 of 4 studies) |
| Change in eGFR | Smaller decrease or an increase | Larger decrease | <0.001 (in 3 of 4 studies) |
Mechanisms of Renal Toxicity and Safety
The differing renal safety profiles of TDF and TAF are rooted in their distinct pharmacological properties. TDF is converted to tenofovir in the plasma, leading to high circulating levels of the drug, which can accumulate in the proximal renal tubule cells.[1][6][8] This accumulation is mediated by the human organic anion transporters (hOAT1 and hOAT3) at the basolateral membrane and effluxed into the tubular lumen by multidrug resistance proteins (MRP) at the apical membrane.[8][9][10] High intracellular concentrations of tenofovir are believed to cause mitochondrial toxicity, leading to cellular damage, impaired reabsorption, and the clinical manifestations of renal dysfunction, such as Fanconi syndrome.[8][10][11]
In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within lymphocytes and hepatocytes. This results in approximately 90% lower plasma levels of tenofovir compared to TDF.[1][6] The reduced systemic exposure to tenofovir minimizes its accumulation in the proximal renal tubules, thereby mitigating the risk of nephrotoxicity.[1]
References
- 1. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. ina-jghe.com [ina-jghe.com]
- 4. TDF vs TAF: Exploring Safer HIV Treatment for kidneys and Bones. [thelotusbiotech.com]
- 5. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. geneonline.com [geneonline.com]
- 8. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 9. Tenofovir-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Revolutionizing HIV Treatment: A Comparative Analysis of Novel Tenofovir Exalidex Thioether-Lipid Analogues
For Immediate Release
A new class of Tenofovir Exalidex (TXL) thioether-lipid analogues is demonstrating significant promise in the landscape of anti-HIV therapeutics. Exhibiting potent antiviral activity and enhanced metabolic stability, these novel compounds present a potential paradigm shift in the management of HIV-1 infection. This guide offers a comprehensive comparison of these next-generation drug candidates against established Tenofovir prodrugs, providing researchers, scientists, and drug development professionals with critical data to inform future research and development.
In the relentless pursuit of more effective and safer antiretroviral therapies, a series of novel this compound thioether-lipid analogues has been synthesized and evaluated for their anti-HIV-1 activity and metabolic stability.[1][2][3][4] These compounds are designed to overcome the limitations of current Tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), by offering an improved pharmacokinetic profile and potentially reduced off-target toxicities.[1][2]
Comparative Antiviral Efficacy and Cytotoxicity
The newly synthesized thioether-lipid analogues of this compound have been rigorously tested for their ability to inhibit HIV-1 replication in vitro. The data, summarized in the tables below, showcases their half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI = CC50/IC50). These values are compared with the parent compound, this compound, and the widely prescribed Tenofovir prodrugs, TDF and TAF.
The in vitro anti-HIV-1 activity of the compounds was assessed in MT-4 cells. The results demonstrate that several of the new analogues exhibit potent anti-HIV activity, with IC50 values in the nanomolar range, comparable to or exceeding that of this compound.[1]
| Compound/Analogue | IC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| Thioether-Lipid Analogues | |||
| Analogue 2a | 8 | >100 | >12500 |
| Analogue 2b | 4 | 29 | 7250 |
| Analogue 2h | 7 | >100 | >14286 |
| Analogue 16g | 5 | 68 | 13600 |
| Analogue 16h | 4 | 55 | 13750 |
| Reference Compounds | |||
| This compound (TXL) | 4 | >100 | >25000 |
| Tenofovir Disoproxil Fumarate (TDF) | 2.8 (in CD4+ T cells) | >100 (in various cell lines) | >35714 |
| Tenofovir Alafenamide (TAF) | 5.3 (in CD4+ T cells) | >100 (in various cell lines) | >18868 |
Metabolic Stability in Human Liver Microsomes
A critical factor in the development of new drug candidates is their metabolic stability. The in vitro metabolic stability of the this compound thioether-lipid analogues was evaluated using human liver microsomes (HLM). The half-life (t1/2) in HLM provides an indication of the compound's susceptibility to first-pass metabolism in the liver.
Several of the novel analogues demonstrated significantly improved metabolic stability compared to the parent compound, this compound. This enhanced stability is a key attribute that could translate to improved bioavailability and a more favorable dosing regimen in vivo.
| Compound/Analogue | HLM Half-life (t1/2, min) |
| Thioether-Lipid Analogues | |
| Analogue 2a | 42 |
| Analogue 2b | 66 |
| Analogue 2h | 16 |
| Analogue 16g | >120 |
| Analogue 16h | >120 |
| Reference Compound | |
| This compound (TXL) | 42 |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Anti-HIV-1 Activity Assay
The antiviral activity of the compounds was determined using a cell-based assay with the human T-cell line MT-4 and the HIV-1 IIIB laboratory strain.
-
Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Compound Dilution: Test compounds were serially diluted in culture medium to achieve a range of concentrations.
-
Infection: MT-4 cells were infected with HIV-1 IIIB at a predetermined multiplicity of infection.
-
Treatment: Immediately after infection, the diluted compounds were added to the cell cultures.
-
Incubation: The treated and infected cells were incubated at 37°C in a 5% CO2 humidified atmosphere for 5 days.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures the metabolic activity of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, was calculated by fitting the dose-response data to a sigmoidal curve. The CC50 value, the concentration that reduces cell viability by 50%, was determined in parallel experiments with uninfected cells.
Human Liver Microsome (HLM) Metabolic Stability Assay
The metabolic stability of the compounds was assessed using pooled human liver microsomes.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: The reaction was initiated by adding the NADPH-regenerating system and incubated at 37°C.
-
Time-Point Sampling: Aliquots were taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot was stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of the linear portion of this plot was used to calculate the in vitro half-life (t1/2).
Visualizing the Path to Antiviral Activity
To elucidate the processes involved in evaluating and understanding the action of these novel compounds, the following diagrams have been generated.
Caption: Experimental workflow for validating the antiviral activity of new this compound analogues.
Caption: Intracellular activation pathway of this compound thioether-lipid analogues.
Conclusion
The novel this compound thioether-lipid analogues represent a promising new frontier in the development of anti-HIV therapeutics. Several of these analogues have demonstrated potent in vitro anti-HIV-1 activity coupled with enhanced metabolic stability in human liver microsomes. These favorable characteristics suggest the potential for an improved pharmacokinetic profile and a wider therapeutic window compared to existing Tenofovir prodrugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising new drug candidates.
References
A Comparative Analysis of the In Vitro Metabolic Stability of CMX157 and Newer Tenofovir Prodrugs
This guide provides a detailed comparison of the in vitro metabolic stability of CMX157 (Tenofovir Exalidex), a lipid conjugate of tenofovir, with newer and established tenofovir prodrugs, primarily Tenofovir Alafenamide (TAF). The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and detailed experimental methodologies to inform future research and development efforts.
Introduction to Tenofovir Prodrugs and Metabolic Stability
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections. However, its poor oral bioavailability necessitates the development of prodrugs to enhance its delivery into target cells. The in vitro metabolic stability of these prodrugs is a critical determinant of their efficacy and safety profile. A prodrug that is stable in plasma but is efficiently metabolized to the active drug within target cells is ideal. This guide focuses on CMX157, a hexadecyloxypropyl (HDP) conjugate of tenofovir, and compares its metabolic characteristics to other tenofovir prodrugs like Tenofovir Alafenamide (TAF) and the earlier Tenofovir Disoproxil Fumarate (TDF).
Metabolic Activation Pathways
The metabolic activation of tenofovir prodrugs varies significantly, influencing their distribution and intracellular concentration of the active metabolite, tenofovir diphosphate (TFV-PP).
-
CMX157 (this compound) : As a lipid conjugate, CMX157 is designed to mimic lysophosphatidylcholine to leverage natural lipid uptake pathways.[1] It remains largely intact in plasma, which facilitates its uptake into target cells.[1] Intracellularly, it is primarily cleaved by phospholipase C (PLC) and sphingomyelinase to release tenofovir, which is then phosphorylated to the active TFV-PP.[2] However, the lipid moiety of CMX157 is susceptible to cytochrome P450 (CYP450)-mediated ω-oxidation in the liver.[2]
-
Tenofovir Alafenamide (TAF) : TAF is a phosphoramidate prodrug that exhibits high stability in plasma, leading to lower systemic tenofovir exposure compared to TDF.[2][3] Its activation occurs predominantly within cells. It is hydrolyzed by cathepsin A, a lysosomal serine protease, and to a lesser extent by carboxylesterase I (CES1) in the cytoplasm and endoplasmic reticulum, to form tenofovir.[2][4] This is followed by phosphorylation to TFV-PP.[3]
-
Tenofovir Disoproxil Fumarate (TDF) : TDF is an ester-based prodrug that is rapidly hydrolyzed by esterases in the gut and plasma to tenofovir.[3][5] This premature cleavage leads to higher systemic levels of tenofovir, which is associated with a greater risk of renal and bone toxicity.[2][3]
Figure 1. Metabolic activation pathways of TDF, TAF, and CMX157.
In Vitro Metabolic Stability Data
The in vitro metabolic stability of prodrugs is often assessed by measuring their rate of degradation in human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like CYPs. The half-life (t1/2) is a key parameter derived from these studies.
Recent research has focused on developing analogs of CMX157 with improved metabolic stability. For instance, replacing the hexadecyloxypropyl (HDP) moiety with a hexadecylthiopropyl (HTP) group resulted in a compound (2a) with a comparable HLM metabolic half-life to CMX157 (TXL).[6] Further modifications to the lipid terminus of these analogs have been explored to enhance resistance to CYP450-mediated oxidation.[6]
| Compound | Prodrug Type | In Vitro System | Half-life (t1/2) in min | Reference |
| CMX157 (TXL) | Lipid Conjugate | Human Liver Microsomes (HLM) | 42 | [6] |
| Compound 2a | Thioether-Lipid Analog of CMX157 | Human Liver Microsomes (HLM) | 42 | [6] |
| Compound 2c | Thioether-Lipid Analog of CMX157 | Human Liver Microsomes (HLM) | 66 | [2] |
| Compounds 2d-f | Thioether-Lipid Analog of CMX157 | Human Liver Microsomes (HLM) | 13 - 21 | [2] |
| TAF | Phosphoramidate | Plasma | High Stability | [2][6] |
| TDF | Ester | Plasma | Low Stability (premature cleavage) | [2][6] |
Note: Direct comparative t1/2 values for TAF and TDF in HLM were not the primary focus of the cited studies, which emphasize their relative plasma stability. TAF's design prioritizes plasma stability to enable intracellular activation, whereas TDF is known for its rapid hydrolysis in plasma.[2][6]
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
The following protocol is a representative methodology for determining the metabolic half-life of a compound in HLM, based on descriptions for CMX157 analogs.[6]
-
Preparation : A reaction mixture is prepared containing pooled human liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubation : The microsome mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction : The metabolic reaction is initiated by adding the test compound (e.g., at a final concentration of 1 µM) and an NADPH-regenerating system (to support CYP450 activity).
-
Sampling : Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching : The metabolic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.
-
Sample Processing : The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
Analysis : The concentration of the parent compound at each time point is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) of the compound.
Figure 2. General workflow for an in vitro HLM stability assay.
Summary and Conclusion
The in vitro metabolic stability of tenofovir prodrugs is intrinsically linked to their chemical structure and intended activation pathway.
-
CMX157 demonstrates moderate stability in human liver microsomes and is designed for high plasma stability to allow for cellular uptake before cleavage.[1][6] Its lipid side chain, however, is a target for hepatic CYP450 metabolism.[2]
-
Newer analogs of CMX157 , such as thioether-lipid derivatives, are being engineered to improve this metabolic stability profile without compromising antiviral potency.[6]
-
TAF represents a highly successful prodrug strategy, characterized by excellent plasma stability that minimizes systemic tenofovir exposure and facilitates targeted intracellular activation by cathepsin A and CES1.[2][3]
-
TDF , in contrast, is rapidly metabolized in the plasma, a feature that, while enabling tenofovir delivery, contributes to off-target effects.[2]
References
- 1. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Statistical Methods for Comparing Viral Load Reduction Between Treatment Arms
For researchers, scientists, and drug development professionals, the rigorous comparison of viral load reduction between different treatment arms is a cornerstone of establishing therapeutic efficacy. This guide provides an objective comparison of common statistical methods employed in the analysis of virology data, supported by experimental context and visualizations to clarify complex workflows and relationships.
Core Principles in a Comparative Clinical Trial
A typical clinical trial designed to compare the antiviral efficacy of a new treatment against a standard of care or placebo involves several key stages. The primary outcome is often the reduction in viral load, a measure of the quantity of a virus in a given volume of a patient's bodily fluid.
Comparison of Statistical Methods
The choice of statistical method is critical and depends on the nature of the data, the study design, and the specific research question. Below is a comparison of commonly used approaches.
| Method | Description | Primary Use Case | Advantages | Disadvantages |
| Analysis of Covariance (ANCOVA) | Compares the mean viral load between groups at the end of treatment, adjusting for baseline viral load.[1][2] | Randomized controlled trials with a single post-treatment measurement. | Increases statistical power by accounting for baseline variability.[1][3] Unbiased in randomized studies.[1][3] | Can be biased in non-randomized studies where baseline differences exist.[1][3] Assumes a linear relationship between baseline and post-treatment values. |
| Analysis of Variance (ANOVA) of Change from Baseline | Compares the mean change in viral load from baseline to post-treatment between groups.[1][4] | Simple comparison of treatment effects in randomized trials. | Intuitive to interpret. | Generally has less statistical power than ANCOVA in randomized trials.[1] Can be biased in non-randomized studies.[3] |
| Mann-Whitney U Test (Wilcoxon Rank-Sum Test) | A non-parametric test that compares the distributions of viral load measurements between two independent groups.[5][6] | When viral load data is not normally distributed, which is often the case.[5][7] Suitable for smaller sample sizes.[5] | Does not assume a normal distribution of the data.[8] Robust to outliers. | Tests for a difference in distributions, not specifically a difference in means or medians, unless certain assumptions about the distributions are met.[6] |
| Longitudinal Mixed-Effects Models | Models the trajectory of viral load over time for each individual, accounting for both fixed effects (e.g., treatment) and random effects (e.g., individual patient variability).[9][10] | Studies with multiple viral load measurements per patient over time.[11][12] | Efficiently uses all available data points.[13] Can handle missing data and censored data (e.g., viral loads below the limit of detection).[14][15] Accounts for within-subject correlation.[10] | More complex to implement and interpret than simpler methods. Requires assumptions about the structure of the random effects and error terms. |
| Time-to-Event (Survival) Analysis | Analyzes the time until a specific event occurs, such as achieving viral suppression (viral load below a certain threshold).[16][17][18] | Evaluating the speed of viral suppression.[19][20] | Can handle censored data (e.g., patients who do not achieve suppression by the end of the study).[16] Provides insights into the rate of response. | Requires a clearly defined event. The choice of the threshold for viral suppression can influence results. |
| Viral Dynamic Modeling | Uses mathematical models to describe the interaction between the virus and the host's immune system, and the effect of a drug on this system.[21][22] | To understand the mechanism of drug action and to simulate different treatment scenarios.[23][24][25] | Provides a deeper understanding of the underlying biological processes.[22] Can be used to predict long-term outcomes.[21] | Requires specialized expertise in mathematical modeling. Model assumptions can be difficult to validate. |
Experimental Protocols
A robust comparison of treatment arms relies on a well-defined experimental protocol. Below is a generalized protocol for a clinical trial evaluating an antiviral agent.
Objective: To compare the efficacy of a novel antiviral agent (Treatment A) to a placebo (Treatment B) in reducing viral load in patients with a specific viral infection.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Inclusion Criteria:
-
Adult patients aged 18-65 years.
-
Confirmed diagnosis of the viral infection.
-
Viral load above a specified threshold at baseline.
-
Informed consent obtained.
Exclusion Criteria:
-
Presence of co-morbidities that could interfere with the study outcomes.
-
Concurrent use of other antiviral medications.
-
Known hypersensitivity to the study drug or its components.
Randomization and Blinding:
-
Patients will be randomized in a 1:1 ratio to receive either Treatment A or Treatment B.
-
Both patients and investigators will be blinded to the treatment allocation.
Treatment and Follow-up:
-
Patients will receive the assigned treatment for a specified duration (e.g., 28 days).
-
Viral load will be measured at baseline, and at regular intervals during and after treatment (e.g., days 3, 7, 14, 28, and 56).
Endpoints:
-
Primary Endpoint: Change in viral load from baseline to day 28.
-
Secondary Endpoints:
-
Proportion of patients with undetectable viral load at day 28.
-
Time to achieve a 1-log10 reduction in viral load.
-
Area under the viral load-time curve (AUC).
-
Statistical Analysis Plan: The choice of statistical methods will be pre-specified in the protocol. For instance, the primary endpoint (change in viral load) might be analyzed using an ANCOVA model with treatment group as a factor and baseline viral load as a covariate. Secondary endpoints like the proportion of patients with undetectable viral load could be compared using a chi-squared test, and time to viral load reduction would be analyzed using survival analysis methods like the Kaplan-Meier method and the log-rank test.
Logical Relationships in Statistical Method Selection
The selection of an appropriate statistical test is a critical decision driven by the characteristics of the data and the research question.
Conclusion
The statistical analysis of viral load data is a multifaceted process that requires careful consideration of the study design, data characteristics, and research objectives. While simpler methods like ANCOVA and the Mann-Whitney U test are valuable for straightforward comparisons, longitudinal mixed-effects models and time-to-event analysis offer more sophisticated and powerful approaches for studies with repeated measurements. Viral dynamic modeling provides a mechanistic understanding of treatment effects. For drug development professionals, a thorough understanding of these methods is essential for designing robust clinical trials and accurately interpreting their outcomes. The Food and Drug Administration (FDA) provides guidance on virology studies, which should be consulted throughout the drug development process.[26][27]
References
- 1. ANCOVA versus change from baseline: more power in randomized studies, more bias in nonrandomized studies [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stat.ubc.ca [stat.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Mann-Whitney U Test: Assumptions and Example | Technology Networks [technologynetworks.com]
- 6. Mann–Whitney U test - Wikipedia [en.wikipedia.org]
- 7. statistics.laerd.com [statistics.laerd.com]
- 8. Mann-Whitney U Test: Non-Parametric Hypothesis Testing [numiqo.com]
- 9. Nonlinear mixed-effects models for HIV viral load trajectories before and after antiretroviral therapy interruption, incorporating left censoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. Analyzing Longitudinally Collected Viral Load Measurements in Youth With Perinatally Acquired HIV Infection: Problems and Possible Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in population HIV viral suppression: a longitudinal analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Methods for Analyzing Viral Load Data in Studies of HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linear and Nonlinear Mixed-Effects Models for Censored HIV Viral Loads Using Normal/Independent Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reduction in time to viral suppression among persons living with HIV in Jamaica between 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time to Viral Load Suppression and Its Predictors Among Adult Patients on Antiretro Viral Therapy in Nigist Eleni Mohammed Memorial Comprehensive Specialized Hospital, Hossana, Southern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rama.mahidol.ac.th [rama.mahidol.ac.th]
- 19. Time From HIV Diagnosis to Viral Load Suppression: 2007–2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time From HIV Diagnosis to Viral Suppression: Survival Analysis of Statewide Surveillance Data in Alabama, 2012 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SARS‐CoV‐2 viral dynamic modeling to inform model selection and timing and efficacy of antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Abstract [arxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. frontiersin.org [frontiersin.org]
- 25. Mathematical Models of HIV-1 Dynamics, Transcription, and Latency [mdpi.com]
- 26. fda.gov [fda.gov]
- 27. Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency | FDA [fda.gov]
Independent Validation of Tenofovir Prodrug Efficacy in Chronic Hepatitis B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Tenofovir Exalidex (TXL) and other tenofovir prodrugs, namely Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), for the treatment of chronic Hepatitis B (HBV). While independently validated, peer-reviewed efficacy data for this compound is not yet publicly available, this guide summarizes the available information and provides a robust comparison with the well-established alternatives, TDF and TAF, based on extensive clinical trial data.
Executive Summary
This compound (TXL), a novel lipid conjugate of tenofovir, is currently in Phase 2 clinical development for chronic hepatitis B.[1] It is designed as a liver-targeting prodrug to increase intracellular concentrations of the active antiviral agent, tenofovir diphosphate, while reducing systemic exposure and the potential for renal and bone side effects.[2] Preliminary data from a Phase 2a clinical trial, as reported by the developing company, suggests that a 100mg dose of TXL demonstrated a greater reduction in HBV viral load compared to the standard 300mg dose of Tenofovir Disoproxil Fumarate (TDF).[3][4] However, specific quantitative data from this trial has not been published in a peer-reviewed journal, and therefore, independent validation is pending.
In contrast, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are well-established and widely used treatments for chronic HBV, with a wealth of efficacy and safety data from numerous large-scale clinical trials and meta-analyses. TAF, a newer prodrug of tenofovir, was developed to have a more favorable safety profile than TDF, particularly concerning renal and bone health, by more efficiently delivering tenofovir to hepatocytes and reducing systemic tenofovir levels.[5][6]
This guide presents a detailed comparison of TDF and TAF across key efficacy and safety endpoints, providing a benchmark against which the future published data for this compound can be evaluated.
Data Presentation: Comparative Efficacy and Safety of Tenofovir Prodrugs
The following tables summarize the comparative efficacy and safety of TDF and TAF in the treatment of chronic HBV, based on data from randomized controlled trials and meta-analyses.
Table 1: Virological Response in HBeAg-Negative Chronic Hepatitis B Patients
| Endpoint | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Notes |
| HBV DNA <29 IU/mL at Week 96 | 94% | 93% | Non-inferiority demonstrated in head-to-head trials. |
| ALT Normalization (AASLD criteria) at Week 96 | 81% | 79% | AASLD criteria: ALT <30 U/L for males and <19 U/L for females.[7][8] |
Table 2: Virological Response in HBeAg-Positive Chronic Hepatitis B Patients
| Endpoint | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Notes |
| HBV DNA <29 IU/mL at Week 96 | 64% | 66% | Non-inferiority demonstrated in head-to-head trials. |
| HBeAg Seroconversion at Week 96 | 12% | 11% | HBeAg seroconversion is a key treatment goal in HBeAg-positive patients.[9][10] |
| ALT Normalization (AASLD criteria) at Week 96 | 68% | 62% |
Table 3: Comparative Safety Profile - Renal and Bone Density Markers
| Safety Marker | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Notes |
| Median Change in Hip Bone Mineral Density (BMD) at Week 96 | -0.66% | -2.51% | TAF is associated with significantly smaller decreases in BMD.[5] |
| Median Change in Spine Bone Mineral Density (BMD) at Week 96 | -0.88% | -2.51% | Consistent findings across multiple studies.[5] |
| Median Change in Serum Creatinine (mg/dL) at Week 96 | +0.08 | +0.12 | TAF demonstrates a more favorable renal safety profile. |
Note: The data presented in these tables are aggregated from multiple sources and are intended for comparative purposes. For detailed information, please refer to the cited publications.
Experimental Protocols
Measurement of HBV DNA Levels
A primary efficacy endpoint in clinical trials for chronic hepatitis B is the quantification of HBV DNA in patient serum or plasma. This is typically performed using real-time polymerase chain reaction (qPCR) assays.
1. Assay Principle: Real-time PCR assays for HBV DNA quantification, such as the COBAS® AmpliPrep/COBAS® TaqMan® HBV Test, v2.0 and the Abbott RealTime HBV assay, are based on the amplification of a specific and highly conserved region of the HBV genome.[11][12][13][14] The amplification process is monitored in real-time through the use of fluorescent probes. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for accurate quantification of the initial viral load.
2. Sample Collection and Processing:
-
Whole blood is collected from patients, and serum or plasma is separated by centrifugation.
-
Specific anticoagulants, such as EDTA, are used for plasma collection. Heparin is generally avoided as it can inhibit the PCR reaction.[15]
-
Samples are stored at specified temperatures (e.g., 2-8°C for short-term, ≤-20°C for long-term) to ensure the stability of the viral DNA.[11]
3. DNA Extraction:
-
Viral DNA is extracted from the serum or plasma samples. Automated systems, such as the COBAS® AmpliPrep Instrument or the Abbott m2000sp, utilize magnetic particle-based technology to isolate and purify the nucleic acids.[14][16]
-
An internal control (a non-HBV DNA sequence) is added to each sample before extraction to monitor the efficiency of the extraction and amplification processes.[11][14]
4. Real-Time PCR Amplification and Detection:
-
The extracted DNA is mixed with a master mix containing primers, probes, and DNA polymerase.
-
The reaction is performed in a real-time PCR instrument (e.g., COBAS® TaqMan® Analyzer or Abbott m2000rt).
-
The instrument cycles through different temperatures to facilitate DNA denaturation, primer annealing, and extension, leading to the amplification of the target HBV DNA sequence.
-
The fluorescent signal generated during amplification is detected by the instrument, and the viral load is calculated by comparing the signal to a standard curve of known HBV DNA concentrations.[17] The results are typically reported in International Units per milliliter (IU/mL).[18]
HBeAg Seroconversion Assessment
Hepatitis B e-antigen (HBeAg) seroconversion, defined as the loss of HBeAg and the appearance of antibodies to HBeAg (anti-HBe), is a critical endpoint in the treatment of HBeAg-positive chronic hepatitis B.[10][19]
1. Assay Principle: HBeAg and anti-HBe are typically measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays (CLIAs). These assays utilize specific antibodies to detect the presence of the HBeAg protein or anti-HBe antibodies in the patient's serum or plasma.
2. Interpretation:
-
The presence of HBeAg indicates active viral replication.
-
The disappearance of HBeAg and the appearance of anti-HBe is termed seroconversion and generally signifies a transition to a lower state of viral replication and a more favorable prognosis.[9]
Alanine Aminotransferase (ALT) Normalization
Alanine aminotransferase (ALT) is an enzyme found in the liver that is released into the bloodstream when liver cells are damaged. ALT levels are a key biomarker for monitoring liver inflammation in patients with chronic hepatitis B.
1. Measurement: Serum ALT levels are measured using standard automated clinical chemistry analyzers.
2. Normalization Criteria:
-
The definition of a "normal" ALT level can vary between clinical trials and guidelines. The American Association for the Study of Liver Diseases (AASLD) recommends stricter upper limits of normal (ULN) for ALT: <35 IU/L for males and <25 IU/L for females.[20][21]
-
ALT normalization is a common secondary endpoint in clinical trials and indicates a reduction in liver inflammation.
Visualizations
Tenofovir Prodrug Activation Pathway
Caption: Intracellular activation of tenofovir prodrugs to the active antiviral agent.
HBV DNA Replication Cycle and Site of Tenofovir Action
Caption: The HBV replication cycle and the inhibitory action of active tenofovir.
Experimental Workflow for HBV DNA Quantification
Caption: A simplified workflow for the quantification of HBV DNA in clinical samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ContraVir Pharmaceuticals' HBV Compound CMX157 Receives Extended Patent Life - BioSpace [biospace.com]
- 3. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. medindia.net [medindia.net]
- 5. corevih-bretagne.fr [corevih-bretagne.fr]
- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gpnotebook.com [gpnotebook.com]
- 10. HBeAg seroconversion as an important end point in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molecular.abbott [molecular.abbott]
- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 13. Performance of Version 2.0 of the Cobas AmpliPrep/Cobas TaqMan Real-Time PCR Assay for Hepatitis B Virus DNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COBAS AmpliPrep-COBAS TaqMan Hepatitis B Virus (HBV) Test: a Novel Automated Real-Time PCR Assay for Quantification of HBV DNA in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dna-technology.com [dna-technology.com]
- 16. Evaluation of the Abbott RealTime HBV DNA Assay and Comparison to the Cobas AmpliPrep/Cobas TaqMan 48 Assay in Monitoring Patients with Chronic Cases of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 19. Predictors of HBeAg seroconversion after long-term nucleos(t)ide analogues treatment for chronic hepatitis B: a multicenter study in real clinical setting | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 20. Early Normalization of Alanine Aminotransferase during Antiviral Therapy Reduces Risk of Hepatocellular Carcinoma in HBV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-Achievement of Alanine Aminotransferase Normalization Associated with the Risk of Hepatocellular Carcinoma during Nucleos(t)ide Analogue Therapies: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tenofovir Exalidex: A Guide for Laboratory Professionals
Tenofovir Exalidex is a potent antiviral compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential procedural guidance for the proper disposal of this compound, in line with established safety protocols.
Hazard Profile
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator, especially if dust is present |
This data is based on general laboratory safety protocols for handling hazardous chemicals.
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill to prevent it from spreading.
-
For liquid spills, absorb the material using a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all cleanup materials in the designated hazardous waste container.
-
-
Container Management:
-
Ensure the hazardous waste container is compatible with this compound.
-
Keep the container tightly sealed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant[1].
-
The disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols specifically for the disposal or neutralization of this compound in a laboratory setting. The recommended procedure is to follow the guidelines for hazardous chemical waste disposal as outlined by regulatory bodies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Considerations
The high toxicity of this compound to aquatic life underscores the critical need to prevent its entry into waterways[1]. Improper disposal, such as discarding it down the drain or in the regular trash, can lead to environmental contamination[2][3]. Adherence to the prescribed disposal procedures is essential for environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tenofovir Exalidex
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Tenofovir Exalidex. Adherence to these protocols is mandatory to ensure a safe research environment and prevent occupational exposure.
This compound is a lipid conjugate of the nucleotide analog Tenofovir, investigated for its antiviral activity. While specific occupational exposure limits for this compound have not been established, its classification as a potent pharmaceutical compound necessitates stringent handling procedures.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and emergency procedures.
Key Safety and Handling Data
A summary of critical safety information for this compound and a related compound, Tenofovir Disoproxil Fumarate, is provided below for risk assessment and comparison.
| Parameter | This compound | Tenofovir Disoproxil Fumarate (for reference) | Source |
| Occupational Exposure Limit (OEL) | Not Established | 200 µg/m³ (8-hour time-weighted average) | [2] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | May cause eye, skin, and respiratory tract irritation. | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (chemotherapy-rated), impervious clothing/lab coat, suitable respirator (N95 or higher). | Safety glasses with side-shields, gloves, lab coat. | [1][4] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent). | Keep refrigerated. | [1][3] |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following step-by-step protocols is crucial for minimizing exposure risk during the handling and disposal of this compound. These procedures are aligned with guidelines for handling hazardous drugs.[1][5][6]
Preparation and Handling in a Controlled Environment
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to prevent inhalation of airborne particles.[7]
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE in the specified order:
-
Weighing and Reconstitution:
-
Handle the solid form with care to avoid generating dust.
-
When reconstituting, slowly add the solvent to the powder to minimize aerosolization.
-
All manipulations should be performed over a disposable, absorbent bench liner.
-
-
Post-Handling:
-
After handling, wipe down all surfaces in the controlled environment with a suitable deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Dispose of all contaminated PPE and materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Accidental Spill Management
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don a full set of PPE as described above, including respiratory protection.
-
Containment and Cleanup:
-
For liquid spills, cover with an absorbent material (e.g., diatomite or universal binders).[1]
-
For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a deactivating agent (e.g., 70% ethanol) and then with a detergent.[1]
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench liners, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]
Visual Workflow for Safe Handling
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Step-by-step workflow for the safe preparation and handling of this compound.
Caption: Segregation and disposal pathway for this compound contaminated waste.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. cdc.gov [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. Tenofovir disoproxil fumarate|202138-50-9|MSDS [dcchemicals.com]
- 5. osha.gov [osha.gov]
- 6. epcc.edu [epcc.edu]
- 7. cdc.gov [cdc.gov]
- 8. USP 800 Personal Protective Equipment - Pharmaceutical Technology [pharmaceutical-technology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
